Antimony sulfide
Description
Contextualization of Antimony Sulfide (B99878) in Advanced Materials Science
Antimony sulfide is a key member of the V-VI group of semiconductors, recognized for its unique optoelectronic properties. researchgate.net These properties, including a high absorption coefficient and a suitable direct band gap, make it a promising candidate for a variety of advanced technologies. wikipedia.orgscirp.org The material's elemental components, antimony and sulfur, are abundant, which adds to its appeal for large-scale applications. sciengine.com
Research into this compound often involves the synthesis of thin films and nanostructures to harness and enhance its intrinsic properties. tandfonline.comresearchgate.net Scientists employ a multitude of deposition and synthesis techniques to create both amorphous and crystalline forms of Sb₂S₃, each with distinct characteristics. scirp.orgresearchgate.net The ability to manipulate the material's morphology at the nanoscale—creating structures like nanorods, nanotubes, and nanospheres—opens up new avenues for its application by exhibiting properties different from its bulk form. tandfonline.com
Significance of this compound in Contemporary Research Endeavors
The contemporary relevance of this compound is underscored by its potential applications in several high-impact fields:
Solar Cells: A primary focus of current research is the use of this compound as a light-absorbing material in thin-film solar cells. nanorh.comnanorh.com Its optimal band gap allows for efficient conversion of sunlight into electricity. nanorh.com Researchers are actively working to improve the power conversion efficiency of Sb₂S₃-based solar cells, with recent studies demonstrating promising results. pv-magazine.commdpi.com The material's stability and non-toxic nature make it an attractive alternative to other materials like cadmium telluride and copper indium gallium selenide (B1212193). pv-magazine.comespublisher.comespublisher.com
Thermoelectrics: this compound is also being investigated for its thermoelectric properties, which enable the conversion of heat energy into electrical energy and vice versa. nanorh.comnanorh.com This makes it a candidate for waste heat recovery and cooling technologies. researchgate.netnanorh.com Nanostructuring has been shown to enhance its thermoelectric figure of merit. nsf.gov
Photocatalysis: The compound shows potential as a photocatalyst for environmental remediation, such as the degradation of organic pollutants in water under visible light. researchgate.netacs.org Its ability to absorb a wide range of the solar spectrum contributes to its photocatalytic activity. researchgate.netrsc.org
Optoelectronics and Sensors: Due to its high refractive index and photosensitivity, this compound is used in various optoelectronic devices, including photodetectors and infrared sensors. nanorh.comscirp.orgnanorh.com
Energy Storage: In the field of energy storage, this compound-based nanomaterials are being explored as high-capacity anode materials for sodium-ion batteries, which are a potential alternative to lithium-ion batteries. frontiersin.orgnih.govfrontiersin.org
Scope and Research Trajectories of this compound Investigations
The investigation into this compound is broad, with several key research trajectories aimed at overcoming its current limitations and unlocking its full potential.
A significant area of research is the synthesis and fabrication of high-quality this compound materials. A wide array of methods are utilized, including:
Chemical bath deposition scirp.org
Spray pyrolysis scirp.org
Thermal evaporation researchgate.net
Hydrothermal methods pv-magazine.com
Pulsed laser deposition chalcogen.ro
Solvothermal decomposition tandfonline.com
Each method offers different levels of control over the material's crystalline structure, morphology, and purity, which in turn affect its performance. tandfonline.comresearchgate.net For instance, solvothermal decomposition allows for the creation of various nanostructures by adjusting experimental parameters like solvent and temperature. tandfonline.com
Another major research thrust is the enhancement of material properties through doping and the formation of composites. Doping with elements like nickel can alter the electrical conductivity and optical properties of Sb₂S₃ thin films. scirp.org Composites with carbon materials or other metal sulfides are being developed to improve performance in applications like sodium-ion batteries by mitigating issues such as volume expansion during cycling. frontiersin.org
Furthermore, extensive research is dedicated to device fabrication and optimization . In the context of solar cells, this includes optimizing the thickness of the absorber layer, improving the interface with other layers in the cell, and developing new device architectures. sciengine.compv-magazine.com Studies have shown that post-deposition treatments, such as annealing and light soaking, can significantly improve solar cell efficiency. pv-magazine.comrsc.org
Finally, a deeper fundamental understanding of the material's defect physics is a critical research direction. rsc.org Unconventional deep-level defects in this compound's crystal structure can lead to performance losses in devices. rsc.org Addressing these defects through techniques like controlled sulfurization is crucial for advancing the technology. rsc.org
Interactive Data Table: Properties of this compound (Sb₂S₃)
| Property | Value | Source |
| Formula | Sb₂S₃ | americanelements.com |
| Molar Mass | 339.70 g/mol | wikipedia.org |
| Appearance | Grey or black orthorhombic crystals | wikipedia.org |
| Density | 4.562 g/cm³ | wikipedia.org |
| Melting Point | 550 °C (1022 °F) | americanelements.com |
| Boiling Point | 1150 °C | americanelements.com |
| Band Gap | 1.7 - 2.5 eV | wikipedia.orgscirp.org |
| Absorption Coefficient | ~10⁵ cm⁻¹ | scirp.org |
Structure
2D Structure
Properties
CAS No. |
12627-52-0 |
|---|---|
Molecular Formula |
SSb |
Molecular Weight |
153.83 g/mol |
IUPAC Name |
sulfanylideneantimony |
InChI |
InChI=1S/S.Sb |
InChI Key |
YPMOSINXXHVZIL-UHFFFAOYSA-N |
SMILES |
S=[Sb] |
Canonical SMILES |
S=[Sb] |
Origin of Product |
United States |
Synthesis Methodologies for Antimony Sulfide Materials
Solution-Based Deposition Techniques
Solution-based methods are often favored for their low cost, scalability, and ability to deposit materials on large and complex-shaped substrates. These techniques involve the chemical reaction of precursor ions in a solution to form the desired compound, which then deposits onto a substrate.
Chemical Bath Deposition (CBD) of Antimony Sulfide (B99878) Thin Films
Chemical bath deposition (CBD) is a widely used technique for preparing antimony sulfide thin films due to its simplicity and potential for large-area deposition without sophisticated instrumentation. scirp.org The process involves immersing a substrate into a chemical bath containing precursor solutions, where the film forms through a controlled chemical reaction.
The typical precursors for CBD of Sb₂S₃ include a source of antimony ions, such as antimony chloride (SbCl₃), and a source of sulfide ions, commonly sodium thiosulfate (B1220275) (Na₂S₂O₃). scirp.orgresearchgate.netredalyc.org The reaction is often carried out at low temperatures, for instance, at 10°C, and can be influenced by various parameters including the concentration of precursors, pH of the solution, deposition time, and temperature. scirp.orgrsc.org For example, thin films have been successfully deposited from a bath containing SbCl₃ and Na₂S₂O₃ at temperatures between 1°C and 10°C. cambridge.org
The growth mechanism in CBD is generally understood to proceed via two pathways: ion-by-ion growth on the substrate surface or the formation of colloidal particles in the solution that subsequently adsorb onto the substrate. rsc.org The resulting films are often amorphous or poorly crystalline as-deposited and typically require a post-deposition annealing step to improve their crystallinity and properties. redalyc.orgresearchgate.net Annealing is commonly performed in an inert atmosphere, such as nitrogen, at temperatures around 350°C. redalyc.org
Researchers have also explored modifications to the standard CBD process to enhance film quality. For instance, laser-assisted chemical bath deposition (LACBD) has been employed, where in-situ irradiation of the chemical bath with a laser (e.g., 532 nm wavelength) can modify the morphology and optoelectronic properties of the resulting Sb₂S₃ thin films. researchgate.net Another approach involves using novel antimony sources, such as a mixture of SbCl₃ and sodium citrate, to achieve efficient solar cells. rsc.org The use of different sulfur precursors, like thiourea (B124793), has also been investigated. rsc.org
Table 1: Process Parameters in Chemical Bath Deposition of Sb₂S₃ Thin Films
| Parameter | Typical Value/Range | Precursors | Reference |
|---|---|---|---|
| Antimony Source | Antimony Chloride (SbCl₃) | SbCl₃, Na₂S₂O₃ | scirp.orgresearchgate.net |
| Sulfur Source | Sodium Thiosulfate (Na₂S₂O₃) | SbCl₃, Na₂S₂O₃ | scirp.orgresearchgate.net |
| Deposition Temperature | 1°C - 10°C | SbCl₃, Na₂S₂O₃ | cambridge.org |
| Annealing Temperature | ~350°C (in Nitrogen) | Not Applicable | redalyc.org |
| Complexing Agent | Sodium Citrate | SbCl₃, Sodium Citrate, Na₂S₂O₃, Thioacetamide (B46855) | rsc.org |
| Alternative Sulfur Source | Thiourea | Antimony Chloride, Thiourea | rsc.org |
Solvothermal and Hydrothermal Synthesis Routes
Solvothermal and hydrothermal methods are versatile techniques for synthesizing a variety of this compound nanostructures, including nanorods, dumbbells, and spheres. osti.gov These methods involve a chemical reaction in a sealed vessel (autoclave) where the solvent is heated above its boiling point, leading to increased pressure. The primary difference between the two is the solvent used: water in the hydrothermal method and a non-aqueous solvent in the solvothermal method.
These routes offer excellent control over the size and morphology of the resulting nanostructures by adjusting reaction parameters such as temperature, time, and the type of precursors and solvents used. osti.govresearchgate.net For example, Sb₂S₃ nanorods have been synthesized at different temperatures using these methods, with the morphology of the constituent nano-units being controllable. osti.gov Natural stibnite (B1171622) has even been used as a precursor to synthesize Sb₂S₃ nanorods via a hydrothermal method, assisted by polyethylene (B3416737) glycol (PEG) and N,N-dimethylformamide (DMF). jim.org.cn
A variety of precursors, including xanthates, dithiocarbamates, and dithiophosphates, have been employed in solvothermal and hydrothermal synthesis. rsc.org Xanthate precursors, in particular, have shown superiority in producing oxide-free Sb₂S₃. rsc.org The solvothermal method has been noted for its ability to produce near-uniform and larger particles with controlled morphology by regulating the precursor and reaction time. rsc.org In one instance, a novel two-dimensional this compound, [C₄H₁₀N]₂[Sb₈S₁₃]·0.15H₂O, was synthesized hydrothermally. acs.org
Microbial Synthesis Approaches for this compound Precursors
An emerging and environmentally friendly approach to synthesizing nanomaterials is through microbial processes. Microorganisms can be utilized for the intracellular biosynthesis of nanoparticles. researchgate.net This biological route offers a sustainable and safe alternative to conventional chemical and physical methods. frontiersin.org
Specifically, the bacterium Serratia marcescens, isolated from the Caspian Sea, has been shown to be capable of the intracellular synthesis of this compound nanoparticles. researchgate.net The biogenic nanoparticles, composed of antimony and sulfur, were found to be small, regular, non-aggregated, and with sizes less than 35 nm. researchgate.net This was the first reported biological method for synthesizing inorganic nanoparticles composed of antimony. researchgate.net Another study reported the use of microbial synthesis of this compound to prepare electrochemical sensors for catechol and hydroquinone (B1673460) through subsequent pyrolysis and carbonization. researchgate.net
Vapor-Phase Deposition and Thermal Processing
Vapor-phase deposition techniques involve the transport of precursor materials in the vapor phase to a substrate, where they react or condense to form a thin film. These methods often lead to high-quality films with good control over thickness and uniformity.
Thermal Evaporation Methods for this compound Films
Thermal evaporation is a physical vapor deposition technique where a source material, in this case, this compound powder or its constituent elements, is heated in a vacuum chamber until it evaporates or sublimes. hexapb.comchalcogen.ro The vapor then travels and condenses on a cooler substrate, forming a thin film. This method is versatile and has been used to produce both amorphous and crystalline Sb₂S₃ films. chalcogen.ro
As-deposited films are often amorphous and require post-deposition annealing to induce crystallization. chalcogen.ro Annealing in a nitrogen atmosphere at temperatures above 200°C can lead to the formation of polycrystalline orthorhombic Sb₂S₃. chalcogen.ro The properties of the films, such as their band gap, can be tuned by the annealing temperature. chalcogen.ro
Variations of the thermal evaporation technique, such as rapid thermal evaporation (RTE) and vapor transport deposition (VTD), have been developed to improve film quality. exlibrisgroup.comscispace.com RTE allows for high deposition rates and can produce compact, void-free, and highly crystalline Sb₂S₃ films. exlibrisgroup.com VTD, on the other hand, enables better control over film crystallinity and has been used to fabricate vertically aligned Sb₂S₃ films, which is beneficial for carrier transport in photovoltaic devices. scispace.comsci-hub.se In the VTD process, parameters like substrate temperature and the distance between the source and substrate are adjustable, allowing for the growth of highly oriented films. scispace.com
Table 2: Comparison of Thermal Evaporation Techniques for Sb₂S₃ Films
| Technique | Key Features | Resulting Film Properties | Reference |
|---|---|---|---|
| Conventional Thermal Evaporation | Deposition from Sb₂S₃ powder on unheated substrates. | Amorphous as-deposited; polycrystalline after annealing >200°C. | chalcogen.ro |
| Rapid Thermal Evaporation (RTE) | High deposition rate. | Compact, void-free, highly crystalline films with large grains. | exlibrisgroup.com |
| Vapor Transport Deposition (VTD) | Adjustable substrate temperature and source-substrate distance. | Vertically aligned, highly crystalline films with reduced defects. | scispace.comsci-hub.se |
Metal-Organic Chemical Vapor Deposition (MOCVD) Techniques
Metal-Organic Chemical Vapor Deposition (MOCVD) is a chemical vapor deposition process that uses metal-organic compounds as precursors. This technique offers excellent control over film composition, thickness, and uniformity, making it suitable for producing high-quality semiconductor films.
For the deposition of this compound, single-source precursors such as antimony thiolates [Sb(SR)₃] have been successfully used. researchgate.netacs.org The use of single-source precursors can solve key problems in the CVD process, such as the tendency of films to incorporate oxygen at higher temperatures. researchgate.net Films have been grown by low-pressure CVD on both glass and silicon substrates at temperatures of 300 and 450 °C, resulting in orthorhombic stibnite with stoichiometries close to Sb₂S₃. acs.org The morphology of the films can be strongly dependent on the substrate material. researchgate.netacs.org
Aerosol-assisted chemical vapor deposition (AACVD) is a variation of MOCVD that is versatile and attractive for its simple operation and ability to deposit uniform films at a high rate. rsc.orgnih.gov In AACVD, a solution of the precursor is aerosolized and transported to the heated substrate. This method has been used to produce good quality films of Sb₂S₃. rsc.org For instance, diethyldithiocarbamate (B1195824) (DTC) complexes of antimony have been used as single-source precursors in AACVD to prepare Sb₂S₃ thin films. nih.gov
Solvent-less Thermolysis Methods
Solvent-less thermolysis is a straightforward solid-state method that involves the thermal decomposition of single-source precursors under an inert atmosphere. mdpi.com This technique is advantageous due to its simplicity and cost-effectiveness. mdpi.comrsc.org It has been successfully employed to produce various metal chalcogenides, including this compound (Sb₂S₃), with different morphologies such as nanorods, cubic nanoparticles, and nanodisks. mdpi.com
In a typical solvent-less thermolysis process for synthesizing Sb₂S₃, a precursor such as an antimony dithiocarbamate (B8719985) complex is placed in a tube furnace and heated under a nitrogen flow. openrepository.comsemanticscholar.org For instance, antimony(III) diethyldithiocarbamate (Sb[S₂CN(Et₂)]₃) has been used as a single-source precursor to prepare Sb₂S₃ powders. openrepository.com The thermal decomposition of these precursors at temperatures ranging from 300 to 475 °C results in the formation of the desired metal sulfide. openrepository.comsemanticscholar.org
This method has also been extended to create binary and ternary sulfide systems. By mixing diethyldithiocarbamate complexes of different metals, such as copper and antimony or iron and antimony, ternary compounds can be synthesized. openrepository.comresearchgate.net For example, copper-antimony-sulfide and iron-antimony-sulfide powders have been prepared by the thermolysis of a homogeneous mixture of their respective dithiocarbamate precursors. openrepository.comsemanticscholar.orgresearchgate.net
Another class of precursors used in solvent-less thermolysis are metal xanthates. Tris(O-ethylxanthate)antimony(III) (Sb[S₂COEt]₃) has been utilized as a single-source precursor for the synthesis of Sb₂S₃. rsc.orgscispace.com The process involves annealing the solid precursor in a ceramic boat within a tube furnace at temperatures around 250-300 °C under a nitrogen atmosphere. rsc.orgscispace.com This method has also been adapted to produce bismuth-antimony sulfide (Bi₂₋₂ₓSb₂ₓS₃) solid solutions by mixing bismuth and antimony xanthate precursors in various molar ratios. rsc.orgscispace.com
Table 1: Examples of Solvent-less Thermolysis for this compound
| Precursor(s) | Target Material | Temperature Range (°C) | Resulting Morphology |
|---|---|---|---|
| Sb[S₂CN(Et₂)]₃ | Sb₂S₃ | 300 - 475 | Rod-like structures |
| Sb[S₂CN(Et₂)]₃ and Fe[S₂CN(Et₂)]₃ | Sb₂(₁₋ₓ)Fe₂ₓS₃ | 450 | Mixture of thicker rods and sheet clusters |
| Cu(DTC)₂ and Sb(DTC)₃ | CuₓSbₓSₓ | 300 - 450 | Micro-rod structures |
Pyrolysis Techniques for this compound Nanostructure Fabrication
Pyrolysis represents a versatile approach for synthesizing this compound nanostructures and thin films. This method involves the thermal decomposition of precursor materials, which can be delivered in various ways, including as an aerosol spray or directly as a solid in a furnace.
Spray Pyrolysis is a cost-effective and scalable technique for depositing thin films over large areas. researchgate.netbeilstein-journals.org In this method, a precursor solution is atomized into fine droplets, which are then directed by a carrier gas onto a heated substrate. beilstein-journals.org The heat causes the precursors to decompose, forming a thin film of the desired material. For the synthesis of Sb₂S₃, a precursor solution may contain antimony chloride (SbCl₃) and a sulfur source like thiourea (SC(NH₂)₂). beilstein-journals.org The substrate temperature is a critical parameter, with studies showing that temperatures around 250 °C can yield homogeneous, well-adhered layers of single-phase, crystalline Sb₂S₃. beilstein-journals.org The properties of the resulting film, such as its band gap, can be influenced by the precursor ratio in the solution. beilstein-journals.org For example, using an excess of the sulfur source has been shown to be advantageous for producing oxide-free Sb₂S₃ layers. beilstein-journals.org Spray pyrolysis has also been used to create doped materials, such as antimony-doped tin sulfide (SnS), by including the dopant precursor in the initial solution. researchgate.net
Furnace Pyrolysis involves the direct decomposition of solid precursors in a furnace. tandfonline.com This method has been used to prepare Sb₂S₃ nanostructures from single-source antimony thiosemicarbazone precursors, such as SbCl₃(cinnamaldehyde thiosemicarbazone) and SbCl₃(thiophene-2-carboxaldehyde thiosemicarbazone). tandfonline.com The decomposition of these precursors in a furnace leads to the formation of orthorhombic Sb₂S₃. tandfonline.com Transmission electron microscopy (TEM) analysis has revealed that this technique can produce spherical Sb₂S₃ nanoparticles. tandfonline.com
Table 2: Comparison of Pyrolysis Techniques for this compound
| Technique | Precursors | Substrate/Setup | Typical Temperature | Resulting Product |
|---|---|---|---|---|
| Spray Pyrolysis | Antimony chloride, Thiourea | Heated substrate | ~250 °C | Homogeneous thin films |
Advanced Synthesis Strategies for this compound Composites and Doped Systems
Integration with Carbon-based Materials (e.g., Graphene)
The integration of this compound with carbon-based materials, particularly graphene and reduced graphene oxide (rGO), has been a significant area of research to enhance the properties of Sb₂S₃ for various applications. Graphene's high specific surface area and excellent conductivity make it an ideal substrate for the growth of Sb₂S₃, creating composite materials with improved performance. frontiersin.org
Several synthesis methods have been developed to create these composites:
Chemical Bath Deposition (CBD): A one-step CBD method has been used to deposit Sb₂S₃-rGO composites onto titanium dioxide (TiO₂) nanorod arrays. bohrium.comresearchgate.net This approach involves preparing a solution containing antimony chloride and graphene oxide, which then self-assembles and deposits onto the substrate. bohrium.comresearchgate.net The resulting composite shows a synergistic effect with enhanced electrochemical performance, attributed to the conductive rGO sheets acting as an electron reservoir and retarding electron-hole recombination. bohrium.com
Solvothermal/Hydrothermal Methods: Novel graphene-Sb₂S₃ composites have been synthesized via a facile solvothermal method using graphene oxide (GO), antimony chloride, and thiourea as reactants. researchgate.net In this process, GO plays a crucial role in controlling the size and distribution of the Sb₂S₃ nanoparticles on the graphene sheets. researchgate.net The coordination between the functional groups on GO and antimony ions promotes a good distribution of nanoparticles. researchgate.net Similarly, a two-step solvothermal technique has been used to embed Sb₂S₃@FeS₂ hollow nanorods into a nitrogen-doped graphene matrix. frontiersin.org
Sonochemical Synthesis: An ultrasound sonochemical technique has been employed to synthesize amorphous nanostructures of Sb₂S₃/graphene composites. frontiersin.org This method utilizes acoustic cavitation effects to create unique reaction conditions, resulting in Sb₂S₃ nanoparticles being tightly and evenly distributed on graphene nanosheets. frontiersin.org
Other Methods: A straightforward synthesis has been developed to grow homogeneous Sb₂S₃ nanorods (NRs) on reduced graphene oxide (Sb₂S₃ NRs@rGO). mdpi.com This involves first synthesizing the Sb₂S₃ NRs and GO separately, then dispersing them together in a solvent mixture using ultrasonication to form the composite. mdpi.com
These composite materials exhibit enhanced properties compared to pure Sb₂S₃. For example, Sb₂S₃ NRs@rGO has shown a significantly higher discharge capacity and better cycling stability when used as an anode material for sodium-ion batteries. mdpi.com The amorphous Sb₂S₃/graphene nanocomposite also displayed superior electrochemical properties with a high reversible capacity. frontiersin.org
Doping Strategies for this compound (e.g., Fe, Ni, Sn, O)
Iron (Fe) Doping: Iron has been introduced into Sb₂S₃ using different methods. In one approach, Fe-doped Sb₂S₃ thin films were prepared by chemical bath deposition, where ferrous chloride was added to the antimony trisulfide solution in varying concentrations. chalcogen.ro The resulting films, after annealing, showed changes in crystallite size, lattice strain, and optical band gap. chalcogen.ro Specifically, the crystallite size decreased while lattice strain increased with higher Fe-dopant concentrations. chalcogen.ro Another method involves the solvent-less thermolysis of mixed antimony and iron diethyldithiocarbamate precursors. openrepository.comsemanticscholar.org While this can lead to some phase separation, evidence suggests that some iron incorporates into the Sb₂S₃ host lattice, leading to changes in the material's properties, including an increase in the band gap energy as a function of Fe content. mdpi.comopenrepository.com
Nickel (Ni) Doping: Thin films of Sb₂S₃ have been doped with nickel using a solution growth technique. researchgate.net The introduction of nickel impurities, followed by annealing, was found to influence the film's structure and optical properties. researchgate.net Research suggests that at lower temperatures, nickel can settle at the grain boundaries, forming NiₓSᵧ, which can provide nucleation sites. researchgate.net
Tin (Sn) Doping: Tin has been used as a dopant in Sb₂S₃. For instance, antimony-doped tin sulfide has been synthesized using spray pyrolysis, which resulted in a decrease in the band gap with an increase in antimony content. researchgate.net Conversely, tin doping in Sb₂S₃ has been explored to tune its properties for various applications. researchgate.net
Other Dopants: Besides Fe, Ni, and Sn, a range of other dopants have been successfully used to enhance the carrier density and conductivity of Sb₂S₃ films. These include silver (Ag), copper (Cu), bismuth (Bi), and selenium (Se). researchgate.netacs.org For example, Ag and Cu doping has been achieved by adding their respective precursors during the wet-chemical synthesis of Sb₂S₃ nanoparticles. acs.org Thermal treatment of these doped nanoparticles can lead to the formation of additional phases like AgSbS₂ and CuSbS₂. acs.org
Table 3: Effects of Different Dopants on this compound Properties
| Dopant | Synthesis Method | Observed Effects |
|---|---|---|
| Iron (Fe) | Chemical Bath Deposition, Solvent-less Thermolysis | Decreased crystallite size, increased lattice strain, altered band gap. openrepository.comchalcogen.ro |
| Nickel (Ni) | Solution Growth Technique | Influenced film structure and optical properties. researchgate.net |
| Tin (Sn) | Spray Pyrolysis | Altered the band gap. researchgate.net |
| Silver (Ag) | Wet-chemical Synthesis | Formation of AgSbS₂ phase, increased conductivity. acs.org |
Two-Step Synthesis Approaches for this compound Films
Two-step synthesis approaches are widely employed for the fabrication of high-quality this compound (Sb₂S₃) thin films, particularly for photovoltaic applications. manipal.edumdpi.com This method generally involves the initial deposition of an antimony-containing precursor layer, followed by a post-deposition treatment, typically sulfurization, to convert it into Sb₂S₃. manipal.edumdpi.com This process offers advantages such as being cost-effective, easy to implement, and effective in compensating for sulfur loss and reducing vacancies. mdpi.com
A common two-step process begins with the deposition of a metallic antimony (Sb) thin film onto a substrate using techniques like RF-sputtering or thermal evaporation. manipal.edumdpi.com
Step 1: Precursor Deposition: In the first step, a layer of antimony is deposited. Thermal evaporation is a frequently used technique where high-purity Sb₂S₃ powder or metallic Sb is heated in a vacuum chamber, allowing it to deposit onto a substrate like fluorine-doped tin oxide (FTO) coated glass. rsc.orgrsc.org The thickness of this initial layer can be precisely controlled using a quartz crystal monitor. rsc.org
Step 2: Sulfurization: The second step involves annealing the as-deposited film in a sulfur-rich atmosphere. manipal.edursc.org This is often carried out in a customized Chemical Vapor Deposition (CVD) chamber or a graphite (B72142) box containing elemental sulfur. manipal.edumdpi.com The sample is heated to temperatures typically ranging from 300 to 400 °C. manipal.edu This thermal treatment facilitates the reaction between the antimony layer and sulfur vapor, transforming the film into a crystalline orthorhombic Sb₂S₃ structure. manipal.edumdpi.com
The parameters of the sulfurization step, such as temperature and duration, are critical in determining the final properties of the Sb₂S₃ film. manipal.edumdpi.com Research has shown that sulfurization can significantly improve the crystallinity, morphology, and stoichiometry of the films. manipal.edu For instance, investigations have revealed that a sulfurization temperature of 400 °C can lead to the formation of desirable nanorod structures on the surface and near-stoichiometric Sb₂S₃ films. manipal.edu Similarly, the duration of sulfurization has been optimized, with studies indicating that a 40-minute treatment can yield films with an orthorhombic crystalline structure, elongated grains, and a band gap of 1.69 eV, suitable for photovoltaic applications. mdpi.com This two-step approach has been demonstrated to be effective in producing high-quality Sb₂S₃ films with enhanced physical properties for various optoelectronic devices. manipal.edursc.orgrsc.org
Advanced Structural Elucidation and Morphological Analysis
Crystallographic Characterization Techniques
Crystallographic techniques are essential for determining the phase, crystal structure, and degree of crystallinity of antimony sulfide (B99878).
X-ray Diffraction (XRD) is a primary technique for analyzing the crystal structure of antimony sulfide. chalcogen.roacademie-sciences.fr As-deposited Sb₂S₃ thin films, particularly those prepared by methods like thermal evaporation at room temperature, often exhibit an amorphous nature, as indicated by the absence of sharp diffraction peaks in their XRD patterns. chalcogen.rojosa.rouobaghdad.edu.iq However, upon thermal annealing, these amorphous films can transform into a polycrystalline state. chalcogen.rouobaghdad.edu.iq
The crystalline form of this compound is typically the orthorhombic stibnite (B1171622) structure. academie-sciences.frromjist.ro XRD analysis confirms this structure and allows for the determination of lattice parameters. For instance, studies have reported orthorhombic lattice parameters for Sb₂S₃ powder as a = 1.12 nm, b = 1.132 nm, and c = 0.384 nm. chalcogen.ro Another study on annealed thin films calculated the lattice parameters of the orthorhombic unit cell to be a = 11.235 Å, b = 11.294 Å, and c = 3.836 Å. nipne.ro The intensity and sharpness of the diffraction peaks provide information about the crystallinity and preferential orientation of the crystallites within the film. researchgate.netresearchgate.net For example, an increase in annealing temperature or film thickness can lead to an increase in crystallite size, which is reflected in the XRD patterns. chalcogen.roresearchgate.net
Grazing Incidence X-ray Diffraction (GIXRD) is a specialized XRD technique particularly useful for the analysis of thin films. researchgate.netrsc.org By using a very small angle of incidence for the X-ray beam, GIXRD enhances the signal from the film surface while minimizing interference from the substrate. malvernpanalytical.com This is crucial for accurately determining the crystal structure and orientation of the thin film itself. researchgate.netrsc.orgresearchgate.net GIXRD has been effectively used to verify the orthorhombic crystal structure of Sb₂S₃ thin films and to study how parameters like film thickness influence the crystallographic orientation. researchgate.netresearchgate.net
Interactive Table: XRD Findings on this compound
| Sample Condition | Deposition/Annealing Parameter | Observed Crystal Structure | Key XRD Findings | Reference |
|---|---|---|---|---|
| As-deposited thin film | Room Temperature | Amorphous | Absence of sharp diffraction peaks. | chalcogen.ro |
| Annealed thin film | 473 K for 1 hr | Amorphous | Structure remains amorphous. | chalcogen.ro |
| Annealed thin film | 523 K | Polycrystalline (Orthorhombic) | Transition from amorphous to polycrystalline state. | chalcogen.ro |
| Powder | N/A | Orthorhombic | Lattice parameters: a=1.12nm, b=1.132nm, c=0.384nm. | chalcogen.ro |
Selected Area Electron Diffraction (SAED) is a powerful technique performed within a transmission electron microscope (TEM) to determine the crystal structure of nanoscale materials. For this compound nanostructures, such as nanowires and nanorods, SAED patterns provide critical information about their crystallinity and growth direction. doi.orgresearchgate.net
A typical SAED pattern of a single-crystalline Sb₂S₃ nanostructure consists of a regular array of diffraction spots. nih.gov The indexing of these spots allows for the identification of the crystal structure, which is consistently found to be orthorhombic for Sb₂S₃. researchgate.netnih.gov Furthermore, the SAED pattern can reveal the crystallographic orientation of the nanostructure. For instance, studies have shown that Sb₂S₃ nanorods can grow along the [1-10] direction, while nanowires have been observed to grow along the c-axis. doi.orgnih.gov In contrast to the sharp spots of single crystals, polycrystalline materials like some Cu₃SbS₄ nanostructures show diffuse concentric rings in their SAED patterns, indicating the presence of many nanocrystals with various orientations. chalcogen.ro For materials with very low crystallinity, such as certain quantum dots, the SAED pattern exhibits indistinct concentric circles. d-nb.info
Microscopic and Spectroscopic Morphological Probing
Microscopy and spectroscopy techniques are vital for visualizing the surface and internal structure of this compound materials at micro and nano scales.
Scanning Electron Microscopy (SEM) and its higher-resolution variant, Field Emission Scanning Electron Microscopy (FESEM), are extensively used to investigate the surface morphology of this compound. academie-sciences.frdoi.org These techniques provide detailed images of the surface features, including grain size, shape, and distribution. chalcogen.roacademie-sciences.fr
SEM analysis has shown that as-deposited Sb₂S₃ thin films can be amorphous and homogeneous, with very smooth surfaces. chalcogen.roresearchgate.net Upon annealing at sufficiently high temperatures (e.g., 250 °C and above), the morphology changes significantly, with the formation of larger crystal islands, indicating enhanced crystallinity. researchgate.net The morphology of Sb₂S₃ can also be influenced by the deposition method and parameters. For instance, chemically deposited films can exhibit homogenous and well-distributed spherical grains. academie-sciences.fr FESEM has been used to visualize various Sb₂S₃ nanostructures, including nanowires, nanorods, and nanodendrites, revealing their distinct shapes and arrangements. researchgate.netdoi.orgdoi.org For example, FESEM images have confirmed the formation of high-aspect-ratio nanowires that can be separated into bundles or coalesced into long bars. researchgate.net
HRTEM goes a step further by enabling the visualization of the crystal lattice itself. The clear lattice fringes observed in HRTEM images are direct evidence of the crystalline nature of the material. nih.govacs.org The distance between these fringes (d-spacing) can be measured and correlated with specific crystallographic planes of the orthorhombic Sb₂S₃ structure, confirming the phase identification obtained from XRD and SAED. nih.gov For instance, HRTEM imaging of Sb₂S₃ nanorods has revealed lattice fringes with a d-spacing of 0.79 nm, corresponding to the (110) lattice plane. nih.gov This level of detail is crucial for understanding the growth mechanisms and defect structures in Sb₂S₃ nanostructures.
Atomic Force Microscopy (AFM) is a high-resolution surface imaging technique that provides three-dimensional topographical information about the surface of this compound films. chalcogen.roaip.org It is particularly useful for quantitatively measuring surface roughness and grain size. chalcogen.rouobaghdad.edu.iqebatco.com AFM can be operated in different modes, such as contact or tapping mode, to suit the properties of the material being analyzed. nipne.ronanosurf.com
Studies on Sb₂S₃ thin films have shown that surface morphology and roughness are significantly influenced by preparation conditions like film thickness and annealing temperature. chalcogen.ronipne.ro For as-deposited films, the surface is often extremely smooth, with root-mean-square (RMS) roughness values as low as a few nanometers. josa.ronipne.ro Annealing can lead to an increase in surface roughness due to the growth of larger crystallites and the formation of columnar or conical features. nipne.roresearchgate.net For example, the RMS roughness of an Sb₂S₃ film was observed to increase from 1.38 nm to 5.63 nm after annealing. nipne.ro Similarly, increasing film thickness can also lead to an increase in both grain size and surface roughness. chalcogen.ro This quantitative data from AFM is vital for applications where surface characteristics play a critical role, such as in solar cells and other optoelectronic devices. naturalspublishing.comresearchgate.net
Interactive Table: AFM Data on this compound Thin Films
| Sample Condition | Film Thickness/Annealing Temp. | Average Grain Size | RMS Roughness | Key AFM Findings | Reference |
|---|---|---|---|---|---|
| As-deposited | 17 nm | Increases with thickness | Increases with thickness | Grain size and roughness depend on thickness. | chalcogen.ro |
| As-deposited | 100 nm | Increases with thickness | Increases with thickness | Grain size and roughness depend on thickness. | chalcogen.ro |
| As-deposited | 300 nm | Increases with thickness | Increases with thickness | Grain size and roughness depend on thickness. | chalcogen.ro |
| As-deposited | 1.25 µm | ~90 nm (some portions) | 1.38 nm | Extremely smooth surface. | nipne.ro |
| Annealed | 1.25 µm (at 500 K) | 30 nm | 5.63 nm | Denser microstructure with conical features. | nipne.ro |
| As-deposited | ~0.2 µm | N/A | ~4.5 nm | Highly smooth surface. | josa.ro |
| Annealed | N/A (at 473 K) | Increases with temperature | 12.2 - 14.3 nm | Grain size increases with annealing. | uobaghdad.edu.iq |
Elemental and Chemical State Analysis
Energy-Dispersive X-ray Spectroscopy (EDS/EDX) for this compound Elemental Composition
Energy-Dispersive X-ray Spectroscopy (EDS or EDX) is a standard analytical technique used to determine the elemental composition of a material. When coupled with a scanning electron microscope (SEM), it provides qualitative and quantitative information about the elements present in the sample.
For this compound (Sb₂S₃), EDS is routinely used to confirm the presence of antimony (Sb) and sulfur (S) and to determine their atomic ratio. Ideally, a stoichiometric Sb₂S₃ sample should have an atomic ratio of S/Sb close to 1.5. However, experimental values can deviate due to various factors such as surface adsorption or the presence of vacancies. For instance, one study on Sb₂S₃ quantum dots reported an average S:Sb atomic ratio of 1.68, suggesting a slight excess of sulfur, which was attributed to chemisorbed or physically adsorbed sulfur on the surface of the quantum dots. d-nb.infonih.gov
EDS analysis is also crucial for verifying the composition of doped or alloyed this compound materials. For example, in the synthesis of Sb₂(S₁₋ₓSeₓ)₃, EDS is used to quantify the substitution of sulfur with selenium. d-nb.info Similarly, for materials like tin this compound (Sn₂Sb₂S₅) or in studies involving multicomponent glasses containing Sb₂S₃, EDS confirms the presence and homogeneity of all constituent elements. hexapb.comresearchgate.netchalcogen.ro
The following table presents typical elemental composition data for various this compound-based materials as determined by EDS.
Interactive Table: Elemental Composition of this compound and Related Materials by EDS
| Sample | Treatment | Sb (at%) | S (at%) | Other Elements (at%) | Reference |
|---|---|---|---|---|---|
| Sb₂S₃ Thin Film | As-prepared | 46.54 | 53.46 | - | core.ac.uk |
| Sb₂S₃ Thin Film | Plasma treated | 45.50 | 54.50 | - | core.ac.uk |
| Sb₂S₃ Thin Film | Thermally treated | 46.70 | 53.30 | - | core.ac.uk |
| Sb₂S₃ Quantum Dots | As-synthesized | ~37.3 | ~62.7 | - | d-nb.inforesearchgate.net |
| Sb₂S₃ Thin Film | Sulfurization (30 min) | 39.7 | 60.3 | - | nih.gov |
| Sb₂S₃ Thin Film | Sulfurization (40 min) | 40.2 | 59.8 | - | nih.gov |
| Zinc this compound | Annealed at 250°C | 12.46 | 31.63 | Zn: 55.87 | researchgate.net |
Note: Atomic percentages are subject to the accuracy of the EDS system and can vary between samples and measurement conditions.
X-ray Photoelectron Spectroscopy (XPS) for this compound Surface Chemistry and Oxidation States
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. For this compound, XPS is instrumental in determining the oxidation states of antimony and sulfur, which is crucial for understanding its properties and performance in various applications.
The high-resolution XPS spectrum of the Sb 3d region in Sb₂S₃ typically shows two peaks, Sb 3d₅/₂ and Sb 3d₃/₂, corresponding to the Sb³⁺ oxidation state. The binding energy of the Sb 3d₅/₂ peak for Sb₂S₃ is generally found around 529.4-530.26 eV. xpsfitting.comrsc.orgresearchgate.net A key challenge in analyzing the Sb 3d spectrum is the overlap of the Sb 3d₅/₂ peak with the O 1s peak, which often appears due to surface oxidation. xpsfitting.com Careful deconvolution is required to separate these contributions. The presence of peaks at higher binding energies, around 530.65 eV, can indicate the presence of antimony oxides like Sb₂O₃. nih.govrsc.org
The S 2p core level spectrum also provides vital information. It is characterized by a doublet, S 2p₃/₂ and S 2p₁/₂, which for sulfide (S²⁻) in Sb₂S₃ appear at binding energies around 161.1-162.11 eV and 162.55-163.28 eV, respectively. nih.govxpsfitting.comrsc.orgresearchgate.net The presence of sulfur in higher oxidation states, such as in sulfates, would result in peaks at higher binding energies.
XPS can also be used to detect dopants and impurities. For example, studies on copper- and selenium-doped Sb₂S₃ have used XPS to verify the incorporation of these elements into the lattice by identifying their characteristic photoelectron lines. iaea.org
Interactive Table: XPS Binding Energies for this compound (Sb₂S₃)
| Core Level | Oxidation State | Binding Energy (eV) | Reference |
|---|---|---|---|
| Sb 3d₅/₂ | Sb³⁺ in Sb₂S₃ | 529.41 - 530.26 | rsc.orgresearchgate.net |
| Sb 3d₃/₂ | Sb³⁺ in Sb₂S₃ | 538.80 - 539.55 | rsc.orgresearchgate.net |
| Sb 3d₅/₂ | Sb in Sb₂O₃ | 530.1 - 530.7 | nih.govxpsfitting.comrsc.org |
| Sb 3d₃/₂ | Sb in Sb₂O₃ | ~539.90 | rsc.org |
| Sb 3d₅/₂ | Sb⁰ (metallic) | ~528.3 | nih.gov |
| S 2p₃/₂ | S²⁻ in Sb₂S₃ | 161.1 - 162.11 | nih.govxpsfitting.comresearchgate.net |
| S 2p₁/₂ | S²⁻ in Sb₂S₃ | 162.55 - 163.28 | rsc.orgresearchgate.net |
Note: Binding energies can be affected by instrument calibration and sample charging. Values are often referenced to the adventitious carbon C 1s peak at 284.6 eV or 284.5 eV. scirp.orgacs.org
Rutherford Backscattering Spectroscopy (RBS) for this compound Compositional Depth Profiling
Rutherford Backscattering Spectroscopy (RBS) is a powerful analytical technique used to determine the thickness, composition, and depth profile of thin films. It involves directing a beam of high-energy ions (typically He²⁺) onto a sample and measuring the energy of the ions that are scattered backward.
In the context of this compound, RBS is employed to obtain accurate information on the stoichiometry and thickness of thin films. hexapb.comhexapb.com It can provide a detailed compositional analysis as a function of depth, revealing the uniformity of the film and the nature of the interface with the substrate. For instance, RBS analysis of Fe-doped Sb₂S₃ thin films has been used to determine the chemical composition and thickness, confirming the formation of the sulfide without any oxide phases. chalcogen.ro
RBS is particularly valuable for complex, multi-layered structures or doped materials. It can be used to study the incorporation and distribution of dopants within the Sb₂S₃ matrix. For example, RBS has been used to analyze tin-doped and palladium-doped this compound thin films, providing crucial data on their composition and thickness. hexapb.comui.ac.idkashanu.ac.ir The technique has also been used to confirm the stoichiometry of undoped SnS films before the addition of an antimony dopant. mit.edu
The data obtained from RBS can be simulated to extract precise compositional and thickness information. For example, analysis of a zinc this compound thin film revealed a composition of 55.87% Zn, 12.46% Sb, and 31.63% S, with a thickness of 342 nm. researchgate.net
Interactive Table: RBS Analysis of this compound-Based Thin Films
| Film Composition | Dopant/Annealing | Thickness (nm) | Composition (Atomic %) | Reference |
|---|---|---|---|---|
| Fe-doped Sb₂S₃ | 1% Fe | 189.20 | - | chalcogen.ro |
| Fe-doped Sb₂S₃ | 2% Fe | 227.3 | - | chalcogen.ro |
| Fe-doped Sb₂S₃ | 3% Fe | 247.31 | - | chalcogen.ro |
| Fe-doped Sb₂S₃ | 4% Fe | 289.79 | - | chalcogen.ro |
| Sn-doped Sb₂S₃ (Sn₂Sb₂S₅) | Sn, Annealed | 240 - 336 | Confirmed Sn₂Sb₂S₅ phase | hexapb.com |
| Zinc this compound | Annealed at 250°C | 342 | Zn: 55.87, Sb: 12.46, S: 31.63 | researchgate.net |
Note: The accuracy of RBS data depends on the experimental setup and the simulation software used for analysis.
Advanced Electronic and Optoelectronic Phenomena of Antimony Sulfide
Electronic Band Structure Investigations
The electronic band structure of a material is fundamental to understanding its electrical and optical properties. For antimony sulfide (B99878) (Sb₂S₃), a comprehensive investigation of its band structure, including the nature and magnitude of its bandgap, the influence of quantum confinement in its nanostructures, and the effects of doping and stoichiometry, is crucial for its application in various electronic and optoelectronic devices.
Direct and Indirect Bandgap Determination in Antimony Sulfide Systems
This compound (Sb₂S₃) is a semiconductor material with a bandgap that makes it suitable for photovoltaic applications. diva-portal.orgacs.orgresearchgate.net The nature of its bandgap, whether direct or indirect, has been a subject of considerable research and some debate, with findings often depending on the material's form (amorphous vs. crystalline), preparation method, and the specific characterization technique used. chalcogen.roresearchgate.netaip.org
In its crystalline form, known as stibnite (B1171622), Sb₂S₃ is often reported to have a direct bandgap. chalcogen.rorsc.orgarxiv.org Direct bandgap values for crystalline Sb₂S₃ thin films are typically in the range of 1.7 eV to 1.8 eV. diva-portal.orgchalcogen.rorsc.org This direct transition allows for efficient absorption of photons, a desirable characteristic for solar absorber layers. acs.org For instance, Sb₂S₃ thin films prepared by thermal vacuum evaporation and subsequent annealing above 200°C exhibit a direct bandgap between 1.7 eV and 1.8 eV. chalcogen.ro Similarly, amorphous Sb₂S₃ films can also possess a direct bandgap, though the value is generally higher, around 2.2 eV. chalcogen.ro
However, some studies suggest that Sb₂S₃ may have an indirect bandgap that is very close in energy to its direct bandgap. researchgate.netacs.org First-principles calculations have shown that while the fundamental bandgap might be indirect, a direct transition exists at a slightly higher energy. acs.orgaip.org For example, one theoretical study calculated an indirect bandgap of 1.67 eV and a direct bandgap of 1.72 eV. aip.org Another computational analysis reported a direct bandgap of 1.45 eV and an indirect bandgap of 1.48 eV, noting the insignificant difference between the two. researchgate.net The proximity of these direct and indirect transitions means that for practical purposes, Sb₂S₃ often behaves like a direct bandgap material, especially in terms of its strong optical absorption. acs.org
The method of determining the bandgap is critical. A common technique involves analyzing the optical absorption spectrum using a Tauc plot, where (αhν)² is plotted against photon energy (hν) for a direct bandgap, and (αhν)¹/² is plotted for an indirect bandgap. chalcogen.rorsc.org The linear extrapolation of these plots to the energy axis provides the bandgap value. chalcogen.rorsc.org
The table below summarizes experimentally and theoretically determined bandgap values for Sb₂S₃ from various studies.
| Material Form | Preparation Method | Bandgap Type | Bandgap (eV) | Reference |
| Crystalline Thin Film | Thermal Evaporation & Annealing | Direct | 1.7 - 1.8 | chalcogen.ro |
| Amorphous Thin Film | Thermal Evaporation | Direct | 2.0 - 2.2 | chalcogen.ro |
| Crystalline Thin Film | Ultrasonic Spray Pyrolysis | Direct | 1.8 | rsc.org |
| Crystalline Thin Film | Not Specified | Direct | 1.7 - 1.8 | diva-portal.org |
| Single Crystal | Not Specified | Indirect | 1.67 | aip.org |
| Single Crystal | Not Specified | Direct | 1.72 | aip.org |
| Thin Film | Solution Growth | Direct | 2.26 - 2.52 | sumdu.edu.ua |
| Theoretical Calculation | DFT | Direct | 1.60 | researchgate.net |
| Theoretical Calculation | DFT | Indirect | 1.48 | researchgate.net |
| Theoretical Calculation | DFT | Direct | 1.45 | researchgate.net |
It is also important to note that other copper this compound phases, such as chalcostibite (CuSbS₂), also exhibit direct or near-direct bandgaps suitable for photovoltaic applications. aip.orgrsc.org
Quantum Size Effects on Electronic Properties in this compound Nanostructures
Quantum size effects become prominent when the dimensions of a semiconductor are reduced to the scale of its exciton (B1674681) Bohr radius, leading to changes in its electronic and optical properties. In this compound nanostructures, such as quantum dots (QDs), these effects are well-defined and can be harnessed to tune the material's bandgap. scirp.org
When the size of Sb₂S₃ nanocrystals is decreased, the continuous energy bands of the bulk material transform into discrete energy levels, and the effective bandgap increases. This phenomenon is a direct consequence of quantum confinement. For instance, water-soluble Sb₂S₃ quantum dots have been synthesized, and their bandgap can be tuned by post-synthesis treatments like annealing. d-nb.info
Research has shown that the bandgap of Sb₂S₃ QD thin films can be adjusted from 1.82 eV down to 1.09 eV through annealing in different atmospheres, such as argon or selenium vapor. d-nb.info The initial larger bandgap in the QDs compared to the bulk material is a clear indication of the quantum size effect. The subsequent reduction upon annealing is attributed to both crystal growth and, in the case of selenium vapor, the formation of Sb₂(S₁₋ₓSeₓ)₃ alloys, which have a smaller bandgap. d-nb.info
The ability to tune the bandgap of Sb₂S₃ nanostructures through quantum size effects opens up possibilities for their use in a wider range of applications, including near-infrared LEDs and as the absorber layer in tandem solar cells where a specific bandgap is required for optimal efficiency. d-nb.info
Impact of Doping and Stoichiometry on this compound Electronic Structure
The electronic structure of this compound is highly sensitive to both extrinsic doping and intrinsic stoichiometry. These factors can significantly alter its bandgap, conductivity, and defect landscape, which in turn affects the performance of devices based on this material.
Nickel (Ni) Doping: Doping Sb₂S₃ thin films with nickel has been shown to decrease the bandgap. scirp.org Chemically deposited Ni-doped Sb₂S₃ films exhibit bandgap values ranging from 1.0 to 2.6 eV, depending on the doping concentration and post-deposition annealing. scirp.org The introduction of Ni can also influence the crystal structure and grain size, which indirectly affects the optical and electrical properties. scirp.org
Magnesium (Mg) Doping: Alloying Sb₂S₃ with magnesium can also modify its bandgap. Studies on Mg-doped Sb₂S₃ thin films have shown that the direct bandgap can be tuned, with values reported in the range of 1.25 eV to 1.72 eV for as-deposited films, and 1.15 eV to 1.3 eV for annealed films. nipngr.org
Europium (Eu) Doping: Doping with europium has been observed to increase the optical bandgap of Sb₂S₃ thin films, with the value rising from 1.67 eV to 1.72 eV as the Eu doping level increases. researchgate.net
Antimony (Sb) Doping in Tin Sulfide (SnS): While not a direct doping of Sb₂S₃, studies on antimony as a potential n-type dopant in tin sulfide (SnS) have shown that it can significantly increase the material's electrical resistance at low concentrations, creating intrinsic SnS(Sb) films. osti.gov
Stoichiometry: The stoichiometry, or the ratio of antimony to sulfur, plays a critical role in determining the defect chemistry and electronic properties of Sb₂S₃. Variations from the ideal 2:3 ratio can lead to the formation of vacancies and antisite defects, which introduce energy levels within the bandgap.
Sulfur Vacancies: A sulfur-deficient composition in Sb₂S₃ can lead to the formation of sulfur vacancies, which act as donor-like defects. researchgate.net These defects can trap charge carriers and act as recombination centers, which is detrimental to solar cell performance. researchgate.netaip.org
Sulfur-Rich Stoichiometry: Conversely, a sulfur-rich stoichiometry can passivate sulfur vacancies. researchgate.net However, an excess of sulfur can also lead to the creation of sulfur antisite defects. researchgate.net Studies have shown a strong dependence of the optical bandgap and surface morphology on the precursor stoichiometry, with an optimal balance often found in slightly sulfur-rich compositions. researchgate.net
Stoichiometry and Bandgap: The bandgap value has been observed to be dependent on the sulfur content in the films. researchgate.net For example, thermally evaporated films with a stoichiometry of Sb₄₃S₅₇ were found to have a direct and temperature-dependent bandgap. researchgate.net
Controlling both doping and stoichiometry is therefore essential for optimizing the electronic structure of Sb₂S₃ for specific applications, particularly in photovoltaics where minimizing defect-related recombination is key to achieving high efficiency. aip.org
Carrier Dynamics and Recombination Mechanisms
Understanding the behavior of charge carriers—electrons and holes—after they are generated by light is crucial for optimizing the performance of this compound-based optoelectronic devices. This includes how they interact with the crystal lattice (electron-phonon coupling) and the potential for them to become trapped (polaron formation).
Electron-Phonon Coupling Phenomena in this compound
Electron-phonon coupling describes the interaction between electrons and lattice vibrations (phonons). This interaction is a key factor governing charge carrier transport and can lead to energy loss and carrier trapping. In this compound, electron-phonon coupling is reported to be strong. aps.orgresearchgate.netchalmers.se
This strong coupling is a prerequisite for the formation of polarons and can significantly influence the material's optical properties. aps.orgchalmers.se For instance, the strong interaction between electrons and phonons is responsible for a significant renormalization of the absorption edge with increasing temperature. aps.orgresearchgate.netchalmers.se Specifically, a large redshift of about 200 meV in the absorption edge is observed as the temperature increases from 10 K to 300 K, which is a direct consequence of strong electron-phonon coupling. aps.orgresearchgate.netchalmers.se
Experimental studies using pump-probe spectroscopy have identified specific phonon modes that are strongly coupled to the electronic system. Coherent phonon generation has been observed and attributed to a longitudinal optical phonon mode. aps.org Another optical phonon mode has been identified as being responsible for excited state relaxation. aps.org The strong scattering processes associated with electron-incoherent phonon scattering can represent a significant energy loss channel for charge carriers. ntu.edu.sg The large line width of phonon modes in Sb₂S₃ is attributed to the anharmonic decay into two lower-frequency phonons, indicating strong phonon-phonon interaction. arxiv.org
First-principles calculations of the lattice dynamics of Sb₂S₃ have provided detailed information about the phonon dispersion relations, which is essential for a microscopic understanding of electron-phonon coupling. rsc.orgresearchgate.net These studies confirm the importance of considering these interactions for an accurate description of the material's properties. rsc.org
Polaron and Bipolaron Formation in this compound Systems
A polaron is a quasiparticle consisting of a charge carrier (an electron or a hole) and its accompanying lattice distortion. The formation of polarons is a direct result of strong electron-phonon coupling. In this compound, there has been considerable discussion regarding the nature of polarons and their impact on carrier transport.
Recent research suggests that charge transport in Sb₂S₃ is governed by the formation of large polarons . researchgate.netnih.gov These polarons have moderate Fröhlich coupling constants (α ≈ 2) and radii that extend over several unit cells. researchgate.netnih.gov The formation of large, rather than small, polarons implies that charge transport is band-like, with high theoretical carrier mobility. researchgate.netnih.gov This finding suggests that intrinsic self-trapping into small polarons is not the primary factor limiting the performance of Sb₂S₃ solar cells. researchgate.netnih.gov
However, under certain conditions, particularly at high carrier densities, the formation of bipolarons has been predicted. aps.orgresearchgate.netchalmers.se A bipolaron is a bound pair of two polarons. First-principles studies have shown that when two electrons or two holes are introduced into the system (at a carrier density of approximately 1.6×10²⁰ cm⁻³), the charge carriers can localize, forming electron and hole bipolarons, respectively. aps.orgresearchgate.netchalmers.se This localization is accompanied by significant lattice distortions, including the formation of antimony and sulfur dimers. aps.orgresearchgate.netchalmers.se The formation energies for these electron and hole bipolarons are calculated to be -330 meV and -280 meV per carrier, respectively, indicating that their formation is energetically favorable at high carrier concentrations. researchgate.netchalmers.se
Non-radiative Recombination Pathways and Deep-Level Defect States (e.g., Sulfur Vacancies) in this compound
Non-radiative recombination processes, primarily driven by deep-level defect states, are a significant factor limiting the performance of this compound (Sb₂S₃) based optoelectronic devices, particularly solar cells. acs.orgrsc.orgaip.org These defects introduce energy levels within the band gap that act as trapping centers for charge carriers, facilitating their recombination without the emission of light. This process, known as Shockley-Read-Hall (SRH) recombination, shortens carrier lifetime and contributes to a large open-circuit voltage (Voc) deficit. aip.orgrsc.org
Due to the low crystal symmetry of Sb₂S₃, multiple types of intrinsic point defects can form, creating a complex landscape of trap states within the band gap. acs.org While both shallow and deep-level defects exist, it is the deep-level defects near the center of the forbidden band that are most detrimental, acting as efficient recombination centers. aip.org
Sulfur vacancies (Vₛ) have been identified as one of the most detrimental deep-level defects in Sb₂S₃. acs.orgrsc.orgarxiv.org First-principles calculations and experimental studies have shown that sulfur vacancies can act as effective recombination centers, significantly contributing to Voc loss. acs.orgarxiv.org The formation of these vacancies is often a result of non-stoichiometry in the thin films, leading to an Sb-rich composition. mdpi.com Studies have revealed that there are multiple types of sulfur vacancies (e.g., Vₛ₍₁₎, Vₛ₍₂₎, and Vₛ₍₃₎), with Vₛ₍₂₎ and Vₛ₍₃₎ being particularly harmful due to their deep transition levels, high concentrations, and large carrier capture coefficients for both electrons and holes. acs.org The concentration of Vₛ₍₁₎ is generally lower and has a less significant impact. acs.org The process of non-radiative recombination involving a sulfur vacancy like Vₛ₍₂₎ typically begins with the doubly ionized state (Vₛ₍₂₎²⁺) capturing an electron from the conduction band minimum, followed by the resulting singly ionized state (Vₛ₍₂₎⁺) capturing a hole from the valence band maximum. acs.org
Other intrinsic defects in Sb₂S₃ include antimony vacancies (Vₛb), which act as acceptors, and antisite defects (Sbₛ and Sₛb). osti.gov While these also introduce deep levels, their impact on non-radiative recombination is generally considered less severe than that of sulfur vacancies. acs.orgosti.gov Cation and anion interstitials have also been studied, but their high formation energies suggest a minimal effect on conductivity. osti.gov
Strategies to mitigate these detrimental effects focus on passivating or reducing the concentration of these deep-level defects. Post-deposition treatments, such as sulfurization in a negative-pressure sulfur atmosphere, have been shown to compensate for sulfur loss, reduce the concentration of sulfur vacancies, and consequently decrease recombination losses, leading to a higher Voc. rsc.org
Advanced Optical Response Studies
Absorption Coefficient and Dielectric Function Analysis of this compound
This compound is characterized by a high absorption coefficient, typically on the order of 10⁵ cm⁻¹ in the visible region of the electromagnetic spectrum. scirp.orgrsc.orgbohrium.com This strong absorption is a key property that makes it a promising material for photovoltaic applications, as it can efficiently absorb a significant portion of the solar spectrum within a thin layer. nanorh.comresearchgate.net For instance, at a wavelength of 450 nm, the absorption coefficient has been reported to be as high as 1.8 x 10⁵ cm⁻¹. nanorh.comresearchgate.net The absorption coefficient is generally observed to be above 10⁵ cm⁻¹ for wavelengths shorter than 600 nm. rsc.org
The dielectric function, which describes the optical response of a material to an electromagnetic field, has been studied for both amorphous and crystalline phases of Sb₂S₃. The dielectric function is a complex quantity, with the real part (ε₁) related to the polarization and the imaginary part (ε₂) related to the absorption of light.
For amorphous Sb₂S₃ (a-Sb₂S₃) , the dielectric function is isotropic. Statistical analysis of the energy-dependent behavior of the real and imaginary parts of the dielectric function reveals a bandgap of approximately 2.2 ± 0.1 eV. nih.gov
For crystalline Sb₂S₃ (c-Sb₂S₃) , which has an orthorhombic crystal structure, the dielectric function is anisotropic, meaning its value depends on the direction of the electric field polarization relative to the crystallographic axes (a, b, and c). nih.govresearchgate.net The imaginary part of the dielectric function (ε₂) shows critical points corresponding to interband transitions. nih.gov The static dielectric constant, which is the real part of the dielectric function at zero frequency, also exhibits this anisotropy. researchgate.net The dielectric constant and dielectric loss have been observed to be dependent on frequency and temperature. ekb.eg For example, in one study, the dielectric constant ranged from 121.2 to 45.8 as frequency and temperature were varied. ekb.eg
The analysis of the dielectric function provides valuable insights into the electronic band structure and optical properties of Sb₂S₃. The peaks in the imaginary part of the dielectric function are related to electronic transitions between the valence and conduction bands. sdiarticle3.com
| Property | Value | Wavelength/Conditions | Reference |
|---|---|---|---|
| Absorption Coefficient | ~10⁵ cm⁻¹ | Visible Range | scirp.orgbohrium.com |
| Absorption Coefficient | 1.8 x 10⁵ cm⁻¹ | 450 nm | nanorh.comresearchgate.net |
| Amorphous Bandgap (from Dielectric Function) | 2.2 ± 0.1 eV | - | nih.gov |
| Dielectric Constant (Bulk) | 121.2 - 45.8 | Frequency and Temperature Dependent | ekb.eg |
Photoelectric Response and Photoconductivity Mechanisms in this compound Films
This compound thin films exhibit a notable photoelectric response, making them suitable for applications in photodetectors and solar cells. mdpi.comiaea.orgresearchgate.net When illuminated, the conductivity of the material increases due to the generation of electron-hole pairs. This phenomenon is known as photoconductivity.
The photocurrent density in Sb₂S₃ films is influenced by factors such as film thickness, crystallinity, and the presence of defects. rsc.orgresearchgate.net An increase in film thickness can lead to enhanced electrical conductivity and improved charge transport, resulting in a higher photocurrent density. rsc.org However, the performance is also dependent on the efficiency of charge extraction and the rate of recombination.
The photoconductivity mechanism in Sb₂S₃ nanostructures is often described by two main processes depending on the temperature range. At higher temperatures, conduction is attributed to hopping conduction via localized states, while at lower temperatures, thermionic emission is the dominant mechanism. researchgate.net
The photoelectric performance is also linked to the preferred crystal orientation. For instance, in tellurium-doped antimony selenide (B1212193) (a related chalcogenide), films with a preferred growth orientation have shown enhanced photocurrent density. mdpi.com
In photodetector applications, Sb₂S₃-based devices have demonstrated a good photoresponse across a wide spectral range, from ultraviolet to near-infrared. d-nb.info The performance of these devices is often characterized by a high current ON/OFF ratio, spectral responsivity, and detectivity. d-nb.info The rise and fall times of the photoresponse are also critical parameters, indicating the speed of the photodetector. d-nb.info
The ac conductivity (σac) of bulk Sb₂S₃ has been found to follow a power law relationship with frequency, σac(ω) = Gωs, where 's' is the frequency exponent. The decrease of 's' with increasing temperature suggests that the correlated barrier hopping (CBH) model is the predominant conduction mechanism. ekb.eg
Photoluminescence Properties and Emission Spectra of this compound
Photoluminescence (PL) spectroscopy is a powerful tool to investigate the optical properties and defect states in this compound. The emission spectra of Sb₂S₃ can provide information about radiative recombination pathways and the presence of trap states within the band gap.
The PL spectra of Sb₂S₃ often exhibit both broad and narrow emission peaks. researchgate.net Broad emission bands observed in the visible range (from green to red) are typically associated with intrinsic defects within the material. rsc.orgresearchgate.net These emissions are often attributed to donor-acceptor pair transitions, which are linked to deep trap states. rsc.org The intensity of this defect-related luminescence can vary with film thickness. rsc.org
In addition to the broad defect-related bands, narrower emission peaks have also been observed. researchgate.net For instance, in Sb₂S₃ nanorods, narrow peaks at specific energies (e.g., 1.7 eV, 2.0 eV, 2.2 eV, and 2.4 eV) have been associated with singlet excitons. researchgate.net
Water-soluble Sb₂S₃ quantum dots (QDs) have shown an intense PL emission in the near-infrared region, specifically around 880 nm. d-nb.info This near-infrared emission suggests potential applications in near-infrared light-emitting diodes (LEDs) and lasers. d-nb.info
The excitation wavelength used in PL measurements can influence the resulting emission spectrum. For example, excitation at 420 nm has been shown to produce blue luminescence in the 460 nm range in this compound films. rsc.org
| Material Form | Emission Peak Wavelength (nm) | Emission Peak Energy (eV) | Attribution | Reference |
|---|---|---|---|---|
| Nanorods | 741 | 1.7 | Singlet Excitons | researchgate.net |
| Nanorods | 613 | 2.0 | Singlet Excitons | researchgate.net |
| Nanorods | 559 | 2.2 | Singlet Excitons | researchgate.net |
| Nanorods | 507 | 2.4 | Singlet Excitons | researchgate.net |
| Thin Films | ~460 | ~2.7 | Donor-Acceptor Transitions (Blue Luminescence) | rsc.org |
| Quantum Dots | 880 | ~1.4 | - | d-nb.info |
Optical Constants and Refractive Index Determination for this compound
The optical constants of this compound, namely the refractive index (n) and the extinction coefficient (k), are crucial parameters for the design and modeling of optoelectronic devices. These constants are wavelength-dependent and can be determined using various techniques, including spectroscopic ellipsometry and analysis of transmittance and reflectance spectra. scirp.orgchalcogen.ro
The refractive index (n) of Sb₂S₃ is relatively high, which is a desirable property for many optical applications. scirp.orgchalcogen.ro The reported values for the refractive index vary depending on the material's phase (amorphous or crystalline), film thickness, and the measurement wavelength. For evaporated stibnite (Sb₂S₃) films, the refractive index has been determined to be around 2.43 to 2.5 at a wavelength of 10 μm. optica.org At a wavelength of 589 nm, a refractive index of 3.0 has been reported. loradchemical.com In Ni-doped Sb₂S₃ thin films, the refractive index was found to be in the range of 2.18 - 3.38 for as-deposited films and 1.91 - 3.74 for annealed films. scirp.org Computational studies have calculated a static refractive index of 3.05 for 3D Sb₂S₃ structures. utm.my The refractive index has been observed to increase with increasing film thickness. chalcogen.ro
The extinction coefficient (k) is related to the absorption of light in the material and is directly proportional to the absorption coefficient. The value of 'k' is significant in the regions of strong absorption and becomes smaller in the transparent region of the spectrum. The low value of the extinction coefficient in certain spectral ranges can indicate the smoothness and homogeneity of the deposited films. scirp.org
Spectroscopic ellipsometry is a powerful non-destructive technique used for the precise measurement of both the refractive index and the extinction coefficient over a wide spectral range. chalcogen.ro By fitting the ellipsometric data (ψ and Δ) to a suitable optical model, the optical constants and film thickness can be accurately determined. chalcogen.ro
| Material Form/Condition | Refractive Index (n) | Wavelength/Conditions | Reference |
|---|---|---|---|
| Evaporated Film | 2.43 | 10 μm | optica.org |
| Evaporated Film | 2.5 | 10 μm | optica.org |
| General | 3.0 | 589 nm | loradchemical.com |
| Ni-doped (as-deposited) | 2.18 - 3.38 | - | scirp.org |
| Ni-doped (annealed) | 1.91 - 3.74 | - | scirp.org |
| 3D Structure (calculated) | 3.05 | Static | utm.my |
Theoretical and Computational Investigations of Antimony Sulfide
Density Functional Theory (DFT) Applications
DFT has emerged as a powerful tool for probing the intrinsic properties of antimony sulfide (B99878) at the atomic level. It allows for the accurate calculation of various material parameters that are essential for its application in fields like photovoltaics and optoelectronics.
First-principles calculations, rooted in DFT, have been extensively used to determine the electronic and optical properties of Sb₂S₃. These studies have consistently shown that Sb₂S₃ is a semiconductor with a direct or quasi-direct band gap, a crucial feature for efficient light absorption in solar cells.
The calculated electronic band structure of Sb₂S₃ typically reveals a band gap value in the range of 1.44 eV to 1.64 eV, which is in close agreement with experimental measurements. osti.govtandfonline.com The top of the valence band is primarily composed of S 3p and Sb 5p orbitals, while the bottom of the conduction band is mainly formed by Sb 5p orbitals. osti.gov This understanding of the band structure is fundamental to predicting the material's electrical conductivity and its behavior in electronic devices.
Optical properties are also a key focus of DFT studies. Calculations of the dielectric function, absorption coefficient, and refractive index have confirmed that Sb₂S₃ possesses a high absorption coefficient in the visible light spectrum, making it an excellent candidate for thin-film solar cell absorbers. osti.govresearchgate.net The optical gap derived from these calculations aligns well with the electronic band gap, further validating the computational models. osti.govaip.org
Table 1: Calculated Electronic and Optical Properties of Antimony Sulfide
| Property | Calculated Value | Reference |
|---|---|---|
| Electronic Band Gap | 1.44 - 1.64 eV | osti.govtandfonline.com |
| Nature of Band Gap | Direct/Quasi-direct | osti.gov |
| Primary Valence Band Contribution | S 3p, Sb 5p orbitals | osti.gov |
| Primary Conduction Band Contribution | Sb 5p orbitals | osti.gov |
| Optical Absorption | High in visible spectrum | osti.govresearchgate.net |
| Optical Gap | ~1.61 eV | aip.org |
The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation (XC) functional and the basis set. For this compound, various XC potentials have been employed to achieve results that closely match experimental data.
The Perdew–Burke–Ernzerhof generalized gradient approximation (PBE-GGA) is a commonly used functional for studying Sb₂S₃. tandfonline.comaip.org It has been utilized to investigate the material's properties under hydrostatic pressure and for structural relaxation. tandfonline.comaip.org However, standard GGA functionals are known to sometimes underestimate the band gap of semiconductors.
To obtain more accurate band gap values, the Engel-Vosko generalized gradient approximation (EV-GGA) has been applied. osti.govresearchgate.net Studies have shown that the EV-GGA functional can yield band gap values for Sb₂S₃ that are in better agreement with experimental findings compared to standard PBE-GGA. osti.gov
The full-potential linearized augmented plane-wave (FP-LAPW) method, as implemented in codes like WIEN2k, is a frequently used basis set for these calculations. osti.govtandfonline.comresearchgate.net This method is known for its high accuracy in treating all electrons in the system. The selection of these computational parameters is a critical step in ensuring the reliability of theoretical predictions for this compound.
Molecular Dynamics and Ab Initio Approaches
Molecular dynamics (MD) and ab initio simulations provide a dynamic perspective on the behavior of this compound, complementing the static picture offered by standard DFT calculations. These methods are particularly useful for studying structural stability and the movement of charge carriers.
Ab initio calculations have been employed to investigate the structural stability of Sb₂S₃ under external stimuli such as hydrostatic pressure. These simulations have shown that applying pressure can induce phase transitions and alter the electronic properties of the material. For instance, studies have reported a pressure-induced isostructural electronic phase transition in Sb₂S₃. tandfonline.com
The application of hydrostatic pressure has been observed to decrease the band gap of Sb₂S₃. tandfonline.com Theoretical investigations have tracked this change, showing a reduction from approximately 1.44 eV at ambient pressure to 0.84 eV at 20.4 GPa. tandfonline.comscientific.net Such studies are crucial for understanding the material's performance in devices that may operate under varying pressure conditions.
The efficiency of Sb₂S₃-based devices is intrinsically linked to the dynamics of charge carriers. Theoretical studies have delved into the mechanisms of carrier transport and trapping. A significant area of investigation has been the phenomenon of self-trapping, where charge carriers can become localized by interacting with the crystal lattice.
Some studies have proposed that self-trapped excitons may play a role in the charge carrier dynamics of Sb₂S₃. researchgate.net However, other first-principles calculations suggest that charge transport is more likely governed by large polarons, indicating band-like transport rather than hopping. researchgate.net These studies predict relatively high carrier mobilities, suggesting that intrinsic self-trapping may not be the primary limiting factor for device performance. researchgate.net
Computational models have also been used to investigate the impact of defects on carrier trapping. Deep-level defects, often associated with vacancies, can act as trapping centers for non-equilibrium carriers, leading to recombination losses that can reduce the efficiency of solar cells. researchgate.net
Modeling of Defects and Interface Phenomena
Defects within the crystal lattice and phenomena at the interfaces with other materials can significantly impact the performance of this compound devices. Computational modeling is a key tool for understanding and mitigating these effects.
First-principles calculations have been instrumental in identifying the nature and impact of intrinsic point defects in Sb₂S₃. osti.govacs.org Studies have shown that sulfur vacancies (Vₛ) and antimony vacancies (Vₛb) are among the most common native defects. osti.govacs.org These vacancies can introduce deep trap states within the band gap, which are detrimental to carrier transport and can act as recombination centers. osti.govacs.org The formation energies of these defects have been calculated under different chemical potential conditions (Sb-rich and S-rich) to understand their prevalence during material growth. researchgate.net
The amphoteric nature of these defects, meaning they can exist in both positive and negative charge states, leads to strong charge compensation and can explain the typically low carrier concentrations observed in Sb₂S₃. acs.org Furthermore, extrinsic dopants have been modeled to understand their potential to either passivate defects or control the material's conductivity. aip.org For example, the effect of dopants like zinc, carbon, and chlorine on the electronic structure and defect formation has been systematically investigated. aip.org
Modeling is also applied to understand the structure and properties of interfaces and grain boundaries. researchgate.net In polycrystalline Sb₂S₃ thin films, grain boundaries can influence charge transport. researchgate.net The unique quasi-one-dimensional crystal structure of Sb₂S₃, with its [Sb₄S₆]n ribbons, is thought to lead to saturated bonds at grain boundaries, which may help reduce recombination losses. researchgate.net Computational studies of interfaces, for instance between Sb₂S₃ and other semiconductor layers in a solar cell, are crucial for engineering efficient charge extraction and minimizing interfacial recombination. acs.org
Computational Analysis of Deep-Level Defects in this compound
Deep-level defects, which are energy states located deep within the bandgap of a semiconductor, can significantly impact the performance of photovoltaic devices by acting as recombination centers for charge carriers. Computational modeling, particularly using density functional theory (DFT), has been instrumental in identifying the nature and impact of these defects in this compound.
Theoretical calculations have revealed that the stoichiometry of Sb₂S₃ plays a crucial role in determining the types and concentrations of intrinsic defects. springernature.comrsc.org Studies have focused on various point defects, including vacancies, interstitials, and antisite defects.
Key Research Findings:
Dominant Defects: Hybrid density functional theory calculations have identified sulfur (S) and antimony (Sb) vacancies as the predominant native defects in Sb₂S₃. These vacancies have low formation energies and are responsible for pinning the Fermi level near the middle of the bandgap, which is consistent with the high resistivity observed in experiments. osti.gov Both sulfur and antimony vacancies introduce deep trapping levels within the bandgap, which are detrimental to carrier transport. osti.gov
Influence of Stoichiometry: The chemical composition, whether Sb-rich or S-rich, dictates the dominant defect types. In Sb-rich Sb₂S₃ films, three types of donor defects (electron traps) have been identified with energy levels at 0.31, 0.60, and 0.69 eV below the conduction band minimum (CBM). rsc.org Conversely, S-rich films exhibit two acceptor defects (hole traps) with energy levels 0.64 and 0.71 eV above the valence band maximum (VBM). rsc.org This suggests that S-rich Sb₂S₃, with fewer deep-level defects, is more promising for achieving high power conversion efficiency in solar cells. springernature.com
Antisite Defects: Antimony antisite defects, where an Sb atom occupies a sulfur site (Sbₛ), are also a significant type of deep-level defect. rsc.org These defects, along with antimony vacancies (Vₛb), have been identified as sources of hole traps. osti.gov The calculated transition levels for Vₛb and Sbₛ are in good agreement with experimental results from deep-level transient spectroscopy (DLTS). osti.gov For instance, the calculated (0/-) transition levels for Sb occupying the three different S sites are approximately 0.45-0.48 eV above the VBM. osti.gov
Interstitial Defects: While cation (Sbᵢ) and anion (Sᵢ) interstitials also create deep transition levels that can act as recombination centers, their formation energies are generally high. This indicates that their impact on conductivity is likely minimal. osti.gov Interestingly, the presence of Sb interstitials in Sb-rich films has been found to have a less detrimental effect on carrier lifetime, which may be related to the quasi-one-dimensional crystal structure of Sb₂S₃. springernature.com
Table of Calculated Defect Properties in this compound
| Defect Type | Condition | Defect Role | Energy Level Position | Reference |
|---|---|---|---|---|
| Donor Defect (E1) | Sb-rich | Electron Trap | 0.31 eV below CBM | rsc.org |
| Donor Defect (E2) | Sb-rich | Electron Trap | 0.60 eV below CBM | rsc.org |
| Donor Defect (E3) | Sb-rich | Electron Trap | 0.69 eV below CBM | rsc.org |
| Acceptor Defect (H1) | S-rich | Hole Trap | 0.64 eV above VBM | rsc.org |
| Acceptor Defect (H2) | S-rich | Hole Trap | 0.71 eV above VBM | rsc.org |
Interface Interaction Modeling in this compound Heterojunctions
The performance of Sb₂S₃-based solar cells is critically dependent on the properties of the heterojunction interfaces between the Sb₂S₃ absorber layer and the electron or hole transport layers. bohrium.com Computational modeling is essential for understanding and engineering these interfaces to facilitate efficient charge separation and transport.
Key Research Findings:
Band Alignment and Interfacial Layers: The alignment of energy bands at the heterojunction is a crucial factor. For instance, in a TiO₂/CdS/Sb₂S₃ system, the cadmium sulfide (CdS) layer acts as a band-bended spatial spacer that interacts strongly with both the TiO₂ electron transporter and the Sb₂S₃ absorber, enhancing charge collection efficiency. nih.govacs.org Modeling has helped to understand these interfacial interactions and band alignments. nih.govacs.org
Interface Defects: Similar to bulk defects, defects at the interface can severely limit device performance. Numerical simulations using software like SCAPS-1D have been employed to study the influence of interface defect density on solar cell parameters. mdpi.com For example, in a ZnS/Sb₂S₃ heterojunction, simulations have shown that as the interface defect density decreases, the open-circuit voltage (Voc) of the device improves. mdpi.com
Lattice Mismatch and Interdiffusion: Lattice mismatch between the Sb₂S₃ layer and the adjacent material can create strain and defects at the interface. d-nb.info In some cases, an intermixing layer can form. For example, at the (Cd,Zn)S/Sb₂Se₃ interface, the diffusion of Se and Sb atoms into the sulfide layer during deposition can form an adaptive layer that may influence the electronic properties of the junction. mdpi.com
Optimizing Heterojunction Partners: Computational analysis aids in the rational design and selection of optimal partner materials for Sb₂S₃ heterojunctions. Simulations have been used to predict the performance of various device architectures, such as those using Zn(O,S) as an electron transport layer and CuSCN as a hole transport layer, leading to predictions of significantly improved power conversion efficiencies. researchgate.net The introduction of Sb₂S₃ as a hole transport layer in CdTe solar cells has also been studied computationally, revealing that it can create a favorable band alignment and reduce recombination at the back contact. bohrium.com
Modeling of Specific Heterojunctions:
Sb₂S₃/Sb₂O₃: Calculations have shown that this heterojunction forms a Type I (straddling gap) alignment, which facilitates the separation of photogenerated charge carriers. mdpi.com
CdS/Sb₂S₃: This is a widely studied heterojunction in Sb₂S₃ solar cells. researchgate.net Modeling helps to understand the impact of factors like parasitic absorption in the CdS layer and the optical spacer effect of the hole transport material. d-nb.info Atomic modeling has been used to visualize the interface, for instance, between the CdS (100) and Sb₂(S,Se)₃ (130) crystal planes. researchgate.net
Advanced Applications of Antimony Sulfide in Energy and Sensing
Photovoltaic and Solar Energy Conversion Systems
Antimony sulfide's strong light absorption and tunable electronic properties have positioned it as a promising material for various solar energy technologies.
Antimony sulfide (B99878) is a promising absorber material for thin-film solar cells due to its high absorption coefficient (> 10⁵ cm⁻¹ in the visible region) and an optimal direct bandgap of approximately 1.7 eV. pv-magazine.comhzgtsolar.com These characteristics allow for efficient light harvesting with a relatively thin layer of material, reducing material consumption and cost. researchgate.net Researchers have explored various fabrication techniques, including thermal evaporation and hydrothermal deposition, to create high-quality Sb₂S₃ films for solar cell applications. pv-magazine.comresearchgate.net
Recent advancements have led to significant improvements in the power conversion efficiency (PCE) of this compound solar cells. For instance, researchers at the University of Toledo developed an Sb₂S₃ thin-film solar cell with a PCE of 7.69% after a light soaking treatment. pv-magazine.compv-magazine-usa.com Another study has proposed an optimized design for Sb₂S₃ solar cells with a simulated efficiency of 11.68%. hzgtsolar.com The stability of these cells is also a key area of research, with some devices demonstrating over 95% of their initial efficiency after ten months. pv-magazine.com The ongoing efforts to control film morphology, grain orientation, and interface quality are crucial for pushing the efficiency of these devices closer to their theoretical limits. pv-magazine.comhzgtsolar.com
Table 1: Performance of this compound Thin-Film Solar Cells
| Fabrication Method | Power Conversion Efficiency (PCE) | Open-Circuit Voltage (Voc) | Short-Circuit Current Density (Jsc) | Fill Factor (FF) | Reference |
|---|---|---|---|---|---|
| Hydrothermal Deposition | 7.69% (after light soaking) | - | - | - | pv-magazine.compv-magazine-usa.com |
| Simulated | 11.68% | 1.16 V | 9.5 mA cm⁻² | 54.7% | hzgtsolar.com |
| Thermal Evaporation | - | 640 mV | >1 mA cm⁻² | - | researchgate.net |
To surpass the Shockley-Queisser limit of single-junction solar cells, tandem architectures that combine different absorber materials to capture a broader range of the solar spectrum are being actively investigated. mdpi.com this compound, with its wide bandgap, is an excellent candidate for the top cell in a tandem configuration, where it can absorb high-energy photons while allowing lower-energy photons to pass through to a bottom cell with a narrower bandgap. pv-magazine-usa.comresearchgate.net
One promising approach is the all-antimony chalcogenide tandem solar cell, which utilizes this compound as the top absorber and antimony selenide (B1212193) (Sb₂Se₃), with a bandgap of around 1.2 eV, as the bottom absorber. researchgate.netresearchgate.net A proof-of-concept for such a device has demonstrated a power conversion efficiency of 7.93%. researchgate.netresearchgate.net Another strategy involves pairing a wide-bandgap perovskite top cell with an antimony selenide bottom cell in a four-terminal (4T) tandem configuration, which has achieved a PCE of 16.13%. mdpi.com The development of efficient and transparent interconnecting layers is a critical aspect of monolithic tandem cell design. researchgate.net
Table 2: Performance of Tandem Solar Cells Incorporating Antimony Chalcogenides
| Tandem Architecture | Top Cell Material | Bottom Cell Material | Power Conversion Efficiency (PCE) | Reference |
|---|---|---|---|---|
| All-Antimony Chalcogenide | This compound (Sb₂S₃) | Antimony Selenide (Sb₂Se₃) | 7.93% | researchgate.netresearchgate.net |
| Perovskite/Antimony Selenide (4T) | Perovskite (1.6 eV) | Antimony Selenide (Sb₂Se₃) | 16.13% | mdpi.com |
This compound has also been explored as a sensitizer in sensitized solar cells, such as dye-sensitized solar cells (DSSCs) and quantum dot-sensitized solar cells (QDSSCs). espublisher.comarxiv.org In these architectures, Sb₂S₃ nanocrystals or quantum dots are used to absorb light and inject electrons into a wide-bandgap semiconductor, typically titanium dioxide (TiO₂). espublisher.com The use of solid-state sensitizers like this compound can offer improved stability compared to organic dyes. arxiv.org
While antimony chalcogenides have shown potential in this area, challenges such as recombination at the sensitizer/electrolyte interface and lower stability with liquid electrolytes have been noted. espublisher.comarxiv.org Research has focused on optimizing the deposition of Sb₂S₃ on the mesoporous TiO₂ scaffold and exploring different hole-transport materials to enhance device performance and longevity. arxiv.org Additionally, antimony-based ternary metal sulfides, such as CoSbS, have been investigated as counter electrode materials in DSSCs. researchgate.net
This compound is a promising photoanode material for photoelectrochemical (PEC) water splitting to produce hydrogen, a clean and renewable fuel. osti.govacs.org Its bandgap of around 1.72 eV is well-suited for absorbing a significant portion of the solar spectrum. osti.govacs.org When used as a photoanode, Sb₂S₃ absorbs light to generate electron-hole pairs, and the holes drive the water oxidation reaction.
Studies have shown that the performance of Sb₂S₃ photoanodes is highly dependent on factors such as film thickness and crystallinity. rsc.org For instance, a 250 nm thick Sb₂S₃ photoanode exhibited a saturation photocurrent density of approximately 600 µA cm⁻². osti.govacs.org However, the material can suffer from photodegradation in aqueous electrolytes. osti.govacs.org To address this, strategies such as surface modification with co-catalysts like molybdenum sulfide (MoSₓ) have been employed, which can suppress recombination and improve carrier transfer, leading to enhanced photoresponse for hydrogen generation. acs.org
Table 3: Performance of this compound in Photoelectrochemical Water Splitting
| Electrode Configuration | Electrolyte | Photocurrent Density | Onset Potential (vs. RHE) | Reference |
|---|---|---|---|---|
| Sb₂S₃ thin film (250 nm) | 0.1 M Na₂SO₄ | ~600 µA cm⁻² | ~0.25 V | osti.govacs.org |
| Sb₂S₃ thin film (450 nm) | - | 0.70 mA cm⁻² | - | rsc.org |
| Sb₂S₃/MoSₓ | - | 2-fold increase over Sb₂S₃ | ~100 mV less negative | acs.org |
Electrochemical Energy Storage Systems
The unique electrochemical properties of this compound make it a promising candidate for next-generation energy storage devices, particularly sodium-ion batteries.
Sodium-ion batteries (SIBs) are considered a promising alternative to lithium-ion batteries for large-scale energy storage due to the abundance and low cost of sodium. mdpi.com this compound is an attractive anode material for SIBs owing to its high theoretical specific capacity of 946 mAh g⁻¹. nih.gov The energy storage mechanism in Sb₂S₃ involves both a conversion reaction and an alloying reaction with sodium ions. nih.gov
Table 4: Electrochemical Performance of this compound-Based Anodes in Sodium-Ion Batteries
| Anode Material | Reversible Capacity | Current Density | Cycle Life | Reference |
|---|---|---|---|---|
| Sb₂S₃@C rods | 699.1 mAh g⁻¹ | 100 mA g⁻¹ | 100 cycles | frontiersin.org |
| Multi-shell hollow Sb₂S₃ | 909 mAh g⁻¹ | 100 mA g⁻¹ | - | frontiersin.org |
| Multi-shell hollow Sb₂S₃ | 604 mAh g⁻¹ | 2000 mA g⁻¹ | - | frontiersin.org |
This compound as Anode Materials for Lithium-Ion Batteries (LIBs)
This compound (Sb₂S₃) is emerging as a promising anode material for the next generation of lithium-ion batteries, primarily due to its high theoretical specific capacity of 946 mAh·g⁻¹ ustb.edu.cnresearchgate.net. This capacity is significantly higher than that of traditional graphite (B72142) anodes ustb.edu.cnrsc.org. The use of this compound is also advantageous due to its safe working potential ustb.edu.cn.
However, the commercialization of this compound anodes faces challenges, including low electronic conductivity and significant volume changes (approximately 390%) during the lithiation and delithiation processes, which can lead to poor cycling stability ustb.edu.cn. To address these issues, researchers have developed several strategies. One approach involves the creation of nanostructured this compound, such as nanoparticles, nanowires, nanorods, and nanotubes, which can better accommodate the stress from volume expansion and shorten the diffusion path for lithium ions ustb.edu.cnresearchgate.net.
Another effective strategy is the combination of this compound with carbon-based materials like graphene or hollow carbon spheres. These composites enhance the electrical conductivity and help to accommodate the volume expansion of the active nanoparticles ustb.edu.cn. For instance, a three-dimensional (3D) Sb₂S₃ thin film anode fabricated using natural stibnite (B1171622) and modified with a carbon nanotube interphase demonstrated a high initial discharge capacity of 1113.6 mAh·g⁻¹ and an initial coulombic efficiency of 86.6% ustb.edu.cn.
Research has also shown that even bulk this compound (10-20 μm) can exhibit a high capacity and stable cycling of 800 mAh g⁻¹ when used with a polyimide-based binder and a fluoroethylene carbonate additive in the electrolyte researchgate.net. Furthermore, colloidal this compound nanoparticles (ca. 20–25 nm) have achieved a high initial Li-ion storage capacity of 742 mAh g⁻¹ at a current density of 2.4 A g⁻¹, retaining at least 55% of this capacity after 1200 cycles researchgate.net.
| Material | Initial Discharge Capacity (mAh·g⁻¹) | Cycling Stability | Reference |
| 3D Sb₂S₃@CNTs | 1113.6 | High electrochemical reversibility | ustb.edu.cn |
| Bulk Sb₂S₃ | ~800 | Stable cycling | researchgate.net |
| ca. 20–25 nm Sb₂S₃ NPs | 742 (at 2.4 A g⁻¹) | 55% capacity retention after 1200 cycles | researchgate.net |
Advanced Sensor Technologies
This compound-based materials are being developed for sensitive and selective electrochemical sensors for the detection of hazardous phenolic compounds like catechol (CC) and hydroquinone (B1673460) (HQ) in aquatic environments nih.govnih.gov. A novel approach involves the synthesis of carbon-doped this compound materials through the pyrolysis of a mixture of microorganisms and their synthetically produced this compound nih.gov.
An electrochemical sensor fabricated using a glassy carbon electrode modified with this pyrolytic carbon-doped this compound (Sb-700) has demonstrated excellent performance for the simultaneous detection of CC and HQ nih.gov. The sensor exhibited high sensitivity and good linearity over a concentration range of 0.1–140 μM. The detection limits were found to be as low as 0.18 μM for catechol and 0.16 μM for hydroquinone (S/N = 3) nih.gov. This sensor also showed good selectivity, reproducibility, and long-term stability, proving effective in detecting these pollutants in tap and river water with high recovery rates nih.gov.
| Analyte | Linear Range (μM) | Detection Limit (μM) | Sensitivity (μA μM⁻¹ cm⁻²) | Recovery Rate (Tap Water) | Recovery Rate (River Water) | Reference |
| Catechol (CC) | 0.1–140 | 0.18 | 24.62 | 100.7%–104.5% | 96.5%–101.4% | nih.gov |
| Hydroquinone (HQ) | 0.1–140 | 0.16 | 22.10 | 100.7%–104.5% | 96.5%–101.4% | nih.gov |
Antimony compounds are being integrated into gas sensing technologies for environmental monitoring. For instance, antimony-doped tin dioxide (SnO₂) nanoparticles have been investigated for their stability in humidity changes when detecting combustible gases like hydrogen acs.org. The doping of tin dioxide with antimony helps to maintain the sensor's sensitivity across a wide range of relative humidity (16% to 96%) acs.org. This is attributed to the antimony atoms functioning as hydroxyl absorbers and creating stable oxygen adsorption sites acs.org.
Furthermore, a flexible and wearable gas sensor has been developed using an antimony-doped tin dioxide composite with polyaniline for the detection of ammonia at room temperature nih.gov. This sensor demonstrated high sensitivity, with a response value of 33.1 toward 100 ppm of ammonia at 70% relative humidity, along with excellent selectivity and stability nih.gov. Such wearable sensors have significant potential for real-time environmental monitoring and safety applications nih.govenvironmentalsensors.com.
This compound and its related compounds are promising materials for optoelectronic devices, particularly photodetectors that operate in the visible to near-infrared (NIR) spectrum rsc.orgresearchgate.net. The high absorption coefficient and suitable bandgap of materials like copper this compound (CuSbS₂) make them ideal for these applications rsc.org. Thin films of CuSbS₂ have been successfully used to fabricate photodetectors that show high sensitivity and responsivity to visible and NIR light rsc.org.
Similarly, silver this compound (AgSbS₂) has garnered attention for its excellent stability, solution processability, and tunable composition, making it a candidate for next-generation thin-film photovoltaics and photodetectors acs.orgfigshare.com. High-performance phototransistors based on AgSbS₂ have been reported to exhibit high photosensitivity, low dark current, and excellent stability, with detectivity covering the ultraviolet to near-infrared range acs.orgfigshare.com. The integration of antimony nanosheets with reduced graphene oxide has also been shown to create hybrid photodetectors with a high photoelectric response and fast response speeds, covering a wide spectral range from visible to infrared light mdpi.com.
Catalytic and Photocatalytic Applications
This compound (Sb₂S₃) has been identified as an effective photocatalyst for the degradation of organic pollutants under visible light irradiation, which constitutes a significant portion of the solar spectrum researchgate.netacs.org. This makes it a valuable material for environmental remediation. The photocatalytic activity of Sb₂S₃ has been demonstrated in the decomposition of dyes such as methylene blue and methyl orange researchgate.netresearchgate.netakademiabaru.comnih.gov.
Sb₂S₃ nanostructures, including nanorods and nanospheres, exhibit a suitable optical direct bandgap (around 1.66 eV to 2.53 eV) that allows for the absorption of visible light researchgate.netacs.org. The large surface area of these nanostructures further enhances their photocatalytic efficiency researchgate.net. For example, Sb₂S₃ nanorods have been shown to achieve a photodegradation ratio of up to 97% for methyl orange within 30 minutes of visible light irradiation acs.org. Similarly, annealed Sb₂S₃ hollow spheres demonstrated a 93.72% degradation of methylene blue in just 24 minutes researchgate.net. The mechanism of degradation involves the generation of reactive oxygen species, such as hydroxyl radicals (•OH), which effectively break down the organic dye molecules acs.org.
| Pollutant | Catalyst | Degradation Efficiency | Time | Reference |
| Methyl Orange | Sb₂S₃ nanorods | 97% | 30 min | acs.org |
| Methylene Blue | Annealed Sb₂S₃ hollow spheres | 93.72% | 24 min | researchgate.net |
Co-catalytic Performance of this compound in Hydrogen Evolution
Research has demonstrated that pristine, cocatalyst-free Sb₂S₃ nanorods can facilitate photocatalytic water splitting. acs.org The synthesis conditions, such as the duration of hydrothermal treatment, significantly impact the material's crystallinity, specific surface area, and charge carrier kinetics. acs.org Sb₂S₃ nanorods synthesized over a 6-hour period exhibited a higher specific surface area (7.52 m²/g), longer photogenerated carrier lifetime (36 ms), and a notable H₂ yield of 16.89 μmol·h⁻¹, indicating efficient electron-hole separation and an increased number of active sites. acs.org
The performance of Sb₂S₃ can be further enhanced by anchoring single atomic metal (SAM) co-catalysts on its surface. For instance, anchoring single atomic Pt²⁺/Pt⁰ active sites on Sb₂S₃ nanorods has been shown to synergistically improve photoactivity for hydrogen production under simulated sunlight. nih.gov This multisite co-catalysis approach enhances broadband light absorption, promotes electron transfer from Sb₂S₃ to the platinum sites, inhibits photo-excited electron-hole recombination, and enhances proton adsorption. nih.gov This results in a significantly improved hydrogen evolution rate of 1.37 mmol·g⁻¹·h⁻¹, which is approximately 105 times greater than that of pure Sb₂S₃ nanorods, with an apparent quantum yield (AQY) of 5.41% at 700 nm. nih.gov
Table 1: Performance of Sb₂S₃-based Photocatalysts in Hydrogen Evolution
| Catalyst System | Hydrogen Evolution Rate | Apparent Quantum Yield (AQY) | Key Findings |
|---|---|---|---|
| Pristine Sb₂S₃ Nanorods | 16.89 μmol·h⁻¹ | Not Reported | Synthesis time optimizes crystallinity and surface area for enhanced H₂ yield. acs.org |
| Sb₂S₃-Pt₀.₉‰ (Single Atomic Pt) | 1.37 mmol·g⁻¹·h⁻¹ | 5.41% at 700 nm | Single atomic Pt²⁺/Pt⁰ sites synergistically boost photoactivity and charge separation. nih.gov |
| Sb₂S₃–P21/m Monolayer (Theoretical) | Not Applicable | Max. theoretical ηSTH of 17.51% | First-principles calculations indicate high potential for solar-to-hydrogen conversion. researchgate.net |
Janus Catalyst Applications of this compound
The concept of a "Janus" catalyst, named after the two-faced Roman god, refers to a material with distinct properties on different surfaces or facets, allowing it to perform multiple, often complementary, functions. rsc.org this compound (Sb₂S₃) has been identified as a Janus catalyst, particularly for the highly selective electrochemical nitrogen reduction reaction (NRR) to produce ammonia (NH₃). researchgate.netnih.govrsc.org
Researchers have developed Sb₂S₃ nanoflowers that demonstrate excellent performance as a Janus catalyst for NRR. These nanoflowers have achieved a high Faradaic efficiency of 24.1% and a significant NH₃ yield of 33.4 μg h⁻¹ mg⁻¹ at a potential of -0.3 V (versus the reversible hydrogen electrode), outperforming many other reported NRR catalysts. researchgate.netnih.govrsc.org This performance underscores the effectiveness of the Janus mechanism, where the catalyst simultaneously promotes the desired reaction (NRR) while inhibiting an undesired one (HER). researchgate.netnih.gov
Table 2: Janus Catalyst Performance of Sb₂S₃ in Nitrogen Reduction Reaction (NRR)
| Catalyst | Potential (vs. RHE) | Faradaic Efficiency for NH₃ | NH₃ Yield Rate | Janus Role |
|---|---|---|---|---|
| Sb₂S₃ Nanoflowers | -0.3 V | 24.1% | 33.4 μg h⁻¹ mg⁻¹ | Activates N₂ via Sb 5p-N 2p hybridization while simultaneously impeding H⁺ adsorption to suppress HER. researchgate.netnih.govrsc.org |
Thermoelectric Energy Conversion Using this compound
This compound is a V-VI semiconductor compound that has garnered interest for thermoelectric (TE) applications due to its natural abundance, low cost, non-toxicity, and favorable thermoelectric properties. aip.org Thermoelectric materials can directly convert waste heat into useful electrical energy, a process governed by the material's dimensionless figure of merit (ZT). The ZT value is a function of the Seebeck coefficient (S), electrical conductivity (σ), and thermal conductivity (κ). nih.gov
Sb₂S₃ possesses a high Seebeck coefficient and relatively low thermal conductivity, which are beneficial for thermoelectric performance. nsf.govresearchgate.net However, its power factor (S²σ) can be limited by its low electrical conductivity. nsf.gov The thermoelectric performance of Sb₂S₃ is influenced by several factors, including doping, temperature, and pressure. Studies have shown that the n-type Sb₂S₃ generally exhibits better TE performance than the p-type, with an optimal doping concentration in the order of 10²¹ cm⁻³. aip.org
The application of hydrostatic pressure can tune the electronic and thermoelectric properties of Sb₂S₃. Increasing pressure from 0 to 20.4 GPa can decrease the material's bandgap from 1.44 to 0.84 eV. aip.orgaip.org While the Seebeck coefficient tends to increase with temperature, it decreases with increasing pressure. aip.orgaip.org The figure of merit (ZT) also generally decreases as pressure is applied. aip.orgaip.org
Nanostructuring is another strategy to enhance the thermoelectric properties of materials. In the related compound antimony selenide (Sb₂Se₃), which shares properties with Sb₂S₃, structuring the material into hexagonal nanotubes has been shown to significantly improve the ZT. nsf.gov This enhancement is attributed to a large increase in electrical conductivity while simultaneously reducing the thermal conductivity by half due to enhanced phonon scattering at the nanostructure boundaries. nsf.gov
Table 3: Thermoelectric Properties of Antimony Chalcogenides
| Material | Property | Value | Conditions |
|---|---|---|---|
| Sb₂S₃ (Bulk) | Bandgap | 1.44 eV | 0 GPa Pressure aip.orgaip.org |
| Bandgap | 0.84 eV | 20.4 GPa Pressure aip.orgaip.org | |
| Seebeck Coefficient | Increases with temperature, decreases with pressure. aip.orgaip.org | 50 K to 800 K; 0 to 20.4 GPa | |
| Optimal Doping (n-type) | 10²¹ cm⁻³ | All temperatures aip.org | |
| (Bi₀.₂Sb₀.₈)₂S₃ (Bulk) | Seebeck Coefficient | ~460 µV/K | Not specified aip.org |
| Sb₂Se₃ (Hexagonal Nanotubes) | Seebeck Coefficient | ~430 μV/K | 370 K nsf.gov |
| Figure of Merit (ZT) | ~0.0071 | 370 K (4 orders of magnitude > bulk) nsf.gov |
Material Engineering and Performance Optimization
Control of Morphology and Nanostructure Design
The performance of antimony sulfide (B99878) (Sb₂S₃) in various applications is intrinsically linked to its material properties, which can be finely tuned through the precise control of its morphology and nanostructure. Researchers have developed numerous methods to synthesize Sb₂S₃ with specific architectures, including nanospheres, nanorods, quantum dots, and thin films, each offering unique advantages for targeted applications.
Synthesis of Antimony Sulfide Nanospheres, Nanorods, and Other Architectures
A variety of synthetic techniques have been employed to produce this compound nanostructures with diverse morphologies. These methods allow for the control of particle size and shape, which in turn influences the material's properties.
Hydrothermal and solvothermal methods are widely used for synthesizing crystalline Sb₂S₃ nanostructures. For instance, Sb₂S₃ nanorods have been successfully prepared via a hydrothermal process using antimony, sulfur, and iodine as starting materials at 180°C. researchgate.net This method resulted in nanorods with typical widths of 50–140 nm and lengths of up to 4 μm. researchgate.net Another hydrothermal approach, assisted by polyethylene (B3416737) glycol (PEG) and N,N-dimethylformamide (DMF) with natural stibnite (B1171622) as a precursor, also yielded Sb₂S₃ nanorods. jim.org.cn The process involved hydrothermal synthesis at 160°C for 12 hours, followed by annealing in a nitrogen atmosphere at 400°C for one hour, producing single-crystal nanorods 2–3 μm in length and 100–200 nm in width. jim.org.cn Complex, sheaf-like hierarchical nanostructures of Sb₂S₃ have also been prepared on a large scale at 180°C through a simple hydrothermal method in the presence of poly(vinyl pyrrolidone) (PVP). acs.org Time-dependent studies of this process suggest that the complex structures form through the fractal splitting growth of initial nanorod seeds. acs.org
Solvothermal decomposition of specific precursors has also been shown to produce Sb₂S₃ nanorods. researchgate.net Additionally, a complexation route has been utilized to synthesize orthorhombic this compound nanoparticles with a uniform distribution and sizes ranging from 2–12 nm, stabilized within an aniline (B41778) matrix. rsc.org
Chemical bath deposition (CBD) is another effective technique for producing Sb₂S₃ nanostructures, particularly nanospheres. This method involves the hydrolytic decomposition of starting compounds in an aqueous solution at low temperatures. nih.govrsc.org For example, an Sb₂S₃ nanosphere photocatalyst was created using antimony chloride and sodium thiosulfate (B1220275) as precursors in a CBD process. nih.govrsc.org This approach is suitable for large-area deposition without the need for a subsequent sulfurization step. nih.govrsc.org
Hot-injection synthesis is a prominent method for producing Sb₂S₃ nanoparticles with controlled size and shape. beilstein-journals.org However, syntheses using this method at temperatures between 180 and 240°C often yield nanoparticles larger than 100 nm or quickly form micron-sized rods, tubes, or wires. beilstein-journals.org To gain more precise control, researchers have investigated the influence of various reaction parameters. For instance, a hot-injection synthesis at 150°C, where an antimony-2-ethylhexanoic acid complex was injected into a sulfur-oleylamine precursor solution, allowed for detailed observation of the particle formation mechanism. beilstein-journals.org Studies have shown that higher injection temperatures lead to smaller nuclei, while higher reaction temperatures result in larger particles. beilstein-journals.org
The table below summarizes various synthesis methods and the resulting Sb₂S₃ nanostructures.
| Synthesis Method | Precursors | Resulting Nanostructure | Dimensions | Reference |
| Hydrothermal | Antimony, Sulfur, Iodine | Nanorods | 50-140 nm width, up to 4 µm length | researchgate.net |
| Hydrothermal with PEG and DMF | Natural Stibnite | Nanorods | 100-200 nm width, 2-3 µm length | jim.org.cn |
| Hydrothermal with PVP | Not specified | Sheaf-like hierarchical structures | Not specified | acs.org |
| Chemical Bath Deposition | Antimony Chloride, Sodium Thiosulfate | Nanospheres | Not specified | nih.govrsc.org |
| Hot-Injection | Antimony-2-ethylhexanoic acid, Sulfur-oleylamine | Nanoparticles | >100 nm | beilstein-journals.org |
This compound Quantum Dot Fabrication and Functionalization
This compound quantum dots (SQDs) have garnered significant interest due to their tunable optoelectronic properties. Various methods have been developed for their fabrication and subsequent functionalization to enhance their performance and solubility for device integration.
A top-down liquid ultrasonication exfoliation technique has been successfully used to prepare SQDs with an average diameter of 3.22 nm. scidb.cnrsc.org To improve their processability, these SQDs have been functionalized in situ with poly(N-vinylcarbazole) (PVK) through reversible addition-fragmentation chain transfer (RAFT) polymerization. scidb.cn The resulting SQDs-PVK composite was then embedded into a poly(methylmethacrylate) (B3431434) (PMMA) matrix, creating a film with notable nonlinear optical properties. scidb.cn
Hot-injection methods are also employed for synthesizing water-soluble Sb₂S₃ QDs. One such method utilizes a mixture of hexadecyltrimethylammonium bromide (CTAB) and sodium dodecyl sulfate (B86663) (SDS) as an anionic-cationic surfactant, with alkanol amide (DEA) as a stabilizer and ethylenediaminetetraacetic acid (EDTA) as a dispersant. researchgate.net This approach addresses the challenges in synthesizing Sb₂S₃ QDs and has led to the production of water-soluble quantum dots with potential applications in near-infrared light-emitting diodes (LEDs) and lasers. researchgate.net
The successive ionic layer adsorption and reaction (SILAR) process is another technique for synthesizing ternary lead this compound (Pb₅Sb₈S₁₇) nanoparticles on titanium dioxide (TiO₂). This two-stage process involves first depositing lead sulfide (PbS) QDs onto TiO₂, followed by the deposition of Sb₂S₃ nanocrystals and a subsequent annealing step. researchgate.net This method has been used to create quantum dot-sensitized solar cells. researchgate.netsci-int.com
The table below outlines different fabrication and functionalization techniques for this compound quantum dots.
| Fabrication Method | Functionalization/Matrix | Average Diameter | Application | Reference |
| Top-down liquid ultrasonication exfoliation | Poly(N-vinylcarbazole) (PVK) / Poly(methylmethacrylate) (PMMA) | 3.22 nm | Broadband optical limiting | scidb.cnrsc.org |
| Hot-injection | Hexadecyltrimethylammonium bromide (CTAB), Sodium dodecyl sulfate (SDS), Alkanol amide (DEA), Ethylenediaminetetraacetic acid (EDTA) | Not specified | Near-infrared LEDs and lasers, Photovoltaics | researchgate.net |
| Successive Ionic Layer Adsorption and Reaction (SILAR) | Grown on TiO₂ to form Pb₅Sb₈S₁₇ | Not specified | Quantum dot-sensitized solar cells | researchgate.netsci-int.com |
Thin Film Growth and Thickness Control for this compound
The thickness of this compound thin films is a critical parameter that significantly influences the performance of devices such as solar cells. Various deposition techniques have been developed to grow Sb₂S₃ thin films with precise thickness control.
Chemical bath deposition (CBD) is a low-cost method for depositing Sb₂S₃ thin films. researchgate.netacs.org Smooth and specularly reflective films with a thickness of approximately 500 nm have been obtained at deposition temperatures between -3 and 10 °C using antimony chloride (SbCl₃) and sodium thiosulfate. researchgate.net A variety of other techniques are also used, including electrodeposition, spray pyrolysis, vacuum evaporation, and sputtering. researchgate.netkashanu.ac.ir
Thermal evaporation is another common method for depositing Sb₂S₃ thin films. chalcogen.ro Post-deposition heat treatment in a vacuum can be used to improve the film's properties. chalcogen.ro The thickness of the film can be controlled during deposition using a quartz oscillator thickness monitor. chalcogen.ro Studies have shown that the average grain size in thermally evaporated films increases with increasing thickness. chalcogen.ro
Ultrasonic spray pyrolysis (USP) offers a two-stage process for producing continuous Sb₂S₃ optical coatings with uniform thickness. beilstein-journals.org The thickness can be controlled by varying the concentration of the precursor solution. beilstein-journals.org For instance, thinner films (≤70 nm) may contain pin-holes, while thicker films (≥100 nm) fully cover the substrate. beilstein-journals.org An increase in grain size with film thickness has also been observed with this technique. beilstein-journals.org
RF magnetron sputtering of an antimony target followed by post-sulfurization is another effective method for fabricating Sb₂S₃ thin films with controlled thickness. arxiv.org This two-step process allows for the formation of crystalline stibnite-phase absorbers. arxiv.org The thickness of the absorber layer is a critical determinant of device performance, with a 100 nm thick Sb₂S₃ layer showing optimal results in one study. arxiv.org Similarly, sputtering from a binary Sb₂S₃ target can produce smooth and dense films, even at thicknesses below 100 nm. diva-portal.org
Hydrothermal deposition is also used, where the deposition time is a key factor in controlling film thickness. dergipark.org.tr A linear increase in film thickness with deposition time has been reported. dergipark.org.tr
A two-step approach involving thermal evaporation followed by annealing in a sulfur atmosphere using chemical vapor deposition (CVD) allows for systematic variation of film thickness to study its impact on material properties. rsc.org
The table below details the relationship between deposition technique, thickness control, and resulting film properties.
| Deposition Technique | Method of Thickness Control | Thickness Range | Key Findings | Reference |
| Chemical Bath Deposition | Deposition time and temperature | ~500 nm | Smooth, reflective films obtained at low temperatures. | researchgate.net |
| Ultrasonic Spray Pyrolysis | Precursor concentration | 30 nm - 150 nm | Thicker films (≥100 nm) provide full coverage and larger grain size. | beilstein-journals.org |
| RF Magnetron Sputtering (from Sb target) | Sputtering time | 100 nm - 300 nm | Optimal performance achieved with a 100 nm thick absorber layer. | arxiv.org |
| RF Magnetron Sputtering (from Sb₂S₃ target) | Sputtering time | 40 nm - 80 nm | Enables precise thickness control for semitransparent solar cells. | diva-portal.org |
| Hydrothermal Deposition | Deposition time | 502 nm - 1200 nm | Film thickness increases linearly with deposition time. | dergipark.org.tr |
| Thermal Evaporation & CVD Annealing | Evaporation time | Not specified | Allows for systematic study of thickness-dependent properties. | rsc.org |
Post-Synthesis Treatments and Their Impact on Properties
Post-synthesis treatments are crucial for optimizing the properties of this compound films for various applications. These treatments, which include annealing and sulfurization, can significantly alter the crystallinity, morphology, and electronic properties of the material. Additionally, the application of high pressure has been shown to induce phase transitions and modulate the material's properties.
Annealing and Sulfurization Processes for this compound Films
Annealing and sulfurization are common post-deposition treatments used to improve the quality of Sb₂S₃ thin films. These processes can lead to enhanced crystallinity, larger grain sizes, and improved optical and electrical properties.
Annealing: Annealing in an inert atmosphere, such as nitrogen or argon, can transform as-deposited amorphous Sb₂S₃ films into a polycrystalline structure. chalcogen.ro The transition to a polycrystalline phase is typically observed at annealing temperatures above 200-250°C. chalcogen.ro This structural change is accompanied by an increase in crystallite size. For example, in one study, the crystallite size increased from 53.9 to 63.7 nm as the annealing temperature in nitrogen was raised from 250°C to 350°C. chalcogen.ro The optical band gap of the films also changes with annealing; it is typically around 2.0-2.2 eV for films annealed below 200°C and decreases to 1.7-1.8 eV for films annealed at higher temperatures. chalcogen.ro Similarly, annealing thermally deposited tin this compound thin films in argon gas resulted in a decrease in the band gap, which was attributed to the increase in crystal size. redalyc.orgresearchgate.net The photoconductivity of the films also tends to increase with annealing temperature, which is linked to the increase in crystallite size and a reduction in impurities. redalyc.org However, an increase in surface roughness with annealing temperature can sometimes lead to a decrease in optical transmittance. chalcogen.ro
Sulfurization: Sulfurization, which involves annealing in a sulfur-rich environment, is another key post-treatment process. This is often necessary for films deposited by methods that may result in sulfur deficiencies, such as sputtering from a metallic antimony target. mdpi.com Sulfurization can convert impure, poorly crystalline films into phase-pure, highly crystalline orthorhombic structures. researchgate.net The temperature of sulfurization plays a critical role in the final morphology of the film. For instance, sulfurization of thermally evaporated films in a CVD chamber at 400°C resulted in well-defined grains with nanorods on the surface. researchgate.net A two-step process involving the deposition of an Sb thin film by RF-sputtering followed by annealing with elemental sulfur has been shown to be effective. mdpi.comnih.gov The duration of the sulfurization process is also important, with one study finding that a 40-minute sulfurization time yielded the best properties, including an orthorhombic crystalline structure and a band gap of 1.69 eV. mdpi.comnih.gov Low-temperature plasma sulfidation of antimony metal layers has also been explored as a method to prepare Sb₂S₃ thin films, resulting in a smooth, pinhole-free, and preferentially oriented film. acs.org Post-selenization, a similar process using selenium, can be used to form Sb₂(S,Se)₃ ternary phases, which can lead to improved solar cell performance. researchgate.net
The following table summarizes the effects of different post-synthesis treatments on the properties of this compound films.
| Treatment | Atmosphere | Temperature Range | Key Effects | Reference |
| Annealing | Nitrogen | 100-350°C | Amorphous to polycrystalline transition (>200°C), increased crystallite size, decreased band gap at higher temperatures. | chalcogen.ro |
| Annealing | Argon | 150-300°C | Increased polycrystallinity, increased grain size, decreased band gap, increased photoconductivity. | redalyc.orgresearchgate.net |
| Sulfurization | Sulfur Vapor (CVD) | Up to 400°C | Transformation to phase-pure, highly crystalline orthorhombic structure; formation of nanorods at 400°C. | researchgate.net |
| Sulfurization | Elemental Sulfur | Not specified | Formation of orthorhombic crystalline structure, elongated grains, band gap of 1.69 eV. | mdpi.comnih.gov |
| Plasma Sulfidation | Sulfur Vapor | ~190°C | Formation of smooth, pinhole-free, (211) preferentially oriented film. | acs.org |
| Annealing | Vacuum | 473-573 K | Amorphous to polycrystalline transition at 573 K, decreased optical band gap with increasing temperature. | aip.org |
Pressure-Induced Property Modulation of this compound
The application of high pressure provides a powerful tool to investigate and modify the structural and electronic properties of this compound. Studies have revealed several pressure-induced phase transitions and changes in its physical characteristics.
Experimental and theoretical studies have shown that the common orthorhombic Pnma structure of Sb₂S₃ is stable under compression up to significant pressures, with no first-order phase transition observed up to 25 GPa in one study and stability reported up to 50 GPa in others. acs.org However, more detailed investigations have revealed a series of transitions at higher pressures. One study reported phase transitions at 5.0, 12.6, 16.9, 21.3, and 28.2 GPa, ultimately leading to the formation of an Sb-S substitutional solid solution with a body-centered cubic disordered structure (Im-3m) above 28.2 GPa. nih.gov In this high-pressure phase, antimony and sulfur atoms are randomly distributed on the bcc lattice sites. nih.gov
Other studies have identified an isostructural electronic topological transition (ETT) at lower pressures, around 4-5 GPa. arxiv.orggfz-potsdam.denih.gov This transition is not accompanied by a change in crystal structure but is manifested by changes in the compressibility of structural parameters, anomalies in the behavior of certain Raman phonon modes, and changes in resistivity. arxiv.orggfz-potsdam.denih.gov Specifically, a softening of certain phonon modes and a sharp anomaly in their line widths have been observed at around 4 GPa. nih.gov Resistivity measurements corroborate this anomaly at similar pressures. nih.gov This ETT is thought to arise from changes in the electronic structure of Sb₂S₃. gfz-potsdam.de
Theoretical calculations have explored the possibility of other high-pressure phases. mdpi.com While the C2/c phase was found to be energetically unfavorable up to 60 GPa, the disordered body-centered cubic-like Im-3m phase is predicted to be the most energetically stable phase above 35 GPa for Sb₂S₃. mdpi.com However, this structure is predicted to be dynamically unstable for Sb₂S₃ up to 60 GPa. mdpi.com The application of pressure has also been shown to decrease the calculated bandgap of Sb₂S₃, from 1.44 eV at ambient pressure to 0.84 eV at 20.4 GPa, with a discontinuity observed in the pressure range of the ETT. dntb.gov.ua
The table below summarizes the observed and predicted pressure-induced transitions in this compound.
| Pressure Range | Observed/Predicted Phenomenon | Resulting Phase/State | Reference |
| ~4-5 GPa | Isostructural Electronic Topological Transition (ETT) | Pnma (with modified electronic structure) | arxiv.orggfz-potsdam.denih.gov |
| 5.0 GPa | Phase Transition | - | nih.gov |
| 12.6 GPa | Phase Transition | - | nih.gov |
| 15 GPa | Phase Transition | Unidentified due to disorder | gfz-potsdam.de |
| 16.9 GPa | Phase Transition | - | nih.gov |
| 21.3 GPa | Phase Transition | - | nih.gov |
| >28.2 GPa | Phase Transition | Substitutional solid solution (Im-3m) | nih.gov |
| >35 GPa | Predicted Energetically Stable Phase | Disordered body-centered cubic (Im-3m) | mdpi.com |
| 0-20.4 GPa | Bandgap Decrease | - | dntb.gov.ua |
Strategies for Defect Passivation and Recombination Reduction in this compound
Defect passivation and the reduction of charge carrier recombination are critical for enhancing the performance of this compound (Sb₂S₃) based devices, particularly in photovoltaic applications. The presence of defects, such as vacancies and antisite defects, can create energy levels within the bandgap that act as traps for charge carriers, leading to non-radiative recombination and a significant loss in device efficiency. osti.govresearchgate.netepj.org
Engineering Sulfur Vacancies and Deep-Level Defects
This compound is known to have intrinsic defects, with sulfur (S) and antimony (Sb) vacancies being the most dominant. osti.gov These vacancies introduce deep-level traps within the bandgap, which are detrimental to carrier transport and contribute to Fermi-level pinning. osti.govrsc.org Specifically, sulfur vacancies are a major factor in accelerating non-radiative carrier recombination. rsc.org
Theoretical studies using density functional theory (DFT) have shown that S and Sb vacancies have low formation energies. osti.gov Experimental techniques like deep-level transient spectroscopy (DLTS) have been employed to identify and characterize these deep-level defects. osti.govspringernature.com For instance, studies have identified different deep-level defects in Sb-rich and S-rich Sb₂S₃ films. rsc.orgspringernature.com Sb-rich films tend to exhibit multiple donor defects (electron traps), while S-rich films show fewer acceptor defects (hole traps), suggesting that controlling the stoichiometry is a key strategy. rsc.orgspringernature.com
Several strategies are being explored to engineer and passivate these defects:
Stoichiometry Control: Adjusting the Sb-to-S ratio during film deposition can influence the type and concentration of dominant defects. rsc.org Creating an S-rich environment, for instance through a negative-pressure sulfur atmosphere during annealing, can compensate for sulfur loss and reduce sulfur vacancy-related recombination. rsc.org
Elemental Doping/Passivation: Introducing other elements can passivate vacancies. Selenium (Se) doping, for example, has been shown to suppress the formation of sulfur vacancies and reduce defect density. acs.org Similarly, incorporating sodium selenosulfate during film growth can passivate deep-level cation antisite defects. nih.gov
Additive-Assisted Growth: The introduction of additives like thioacetamide (B46855) during hydrothermal deposition can help passivate deep-level defects such as sulfur vacancies. researchgate.net
Surface Modification Techniques for this compound Materials
Common strategies include:
Partial Oxidation: A very brief heat treatment of the Sb₂S₃ film in air can create a thin antimony oxide layer on the surface. unifr.chnih.gov This oxide layer can act as a blocking layer, reducing recombination at the interface between the Sb₂S₃ and the hole transport layer. unifr.chnih.gov However, the duration of this treatment is critical, as excessive oxidation can degrade performance. unifr.ch
Inorganic Salt Treatment: Post-treatment of Sb₂S₃ films with inorganic salts like antimony trichloride (B1173362) (SbCl₃) has been shown to be an effective surface passivation method. acs.org The SbCl₃ forms a thin layer on the Sb₂S₃ surface, reducing defects and suppressing non-radiative recombination. acs.org DFT calculations suggest that this passivation occurs through the interaction of Sb and Cl atoms from SbCl₃ with the S and Sb atoms on the Sb₂S₃ surface, respectively. acs.org
Interface Engineering: Constructing proper band alignments between Sb₂S₃ and adjacent charge transport layers is key to reducing carrier recombination at the interfaces. researchgate.net This involves selecting appropriate materials for the electron and hole transport layers to ensure efficient charge separation and collection.
Crystal Orientation Control in this compound Films
This compound possesses a quasi-one-dimensional crystal structure composed of (Sb₄S₆)n ribbons. rsc.orgmdpi.com This anisotropic structure leads to direction-dependent carrier transport efficiency. acs.org Carrier mobility is significantly higher along the frontiersin.org direction (within the ribbons) than perpendicular to it. rsc.orgmdpi.com Therefore, controlling the crystal orientation of Sb₂S₃ films to have these ribbons aligned vertically with respect to the substrate is crucial for efficient charge transport and collection in solar cell devices. rsc.orgmdpi.comrsc.org The [hk1] orientation is theoretically favorable for device performance, while the [hk0] orientation, where ribbons lie parallel to the substrate, is often thermodynamically preferred but less efficient. rsc.orgrsc.org
Several methods have been developed to control the crystal orientation:
Substrate and Seed Layers: The choice of substrate or the use of a seed layer can induce a preferred growth orientation. Using a CdS substrate has been shown to favor the growth of [hk1]-oriented Sb₂S₃. rsc.org Similarly, incorporating a thin Sb₂S₃ seed layer can mediate the subsequent growth of the main absorber layer, leading to larger grains and a more favorable orientation. nih.govmrs.org
Deposition and Annealing Parameters: The deposition method and subsequent annealing conditions significantly influence crystal orientation. rsc.orgresearchgate.net Modulating the grain growth process during annealing can promote the desired [hk1] orientation. rsc.orgrsc.org For example, a two-step annealing process has been used to achieve high crystallinity and vertical orientation. researchgate.net The deposition time in techniques like vapor transport deposition can also be optimized to regulate the growth of (Sb₄S₆)n nanoribbons along the desired [hk1] direction. mdpi.com
Additive-Induced Growth: The introduction of certain elements during synthesis can guide crystal growth. For example, sulfurizing a silver/antimony (Ag/Sb) bimetallic precursor has been shown to produce a completely [hk1]-oriented Sb₂S₃ film. acs.org
Development of Composite and Heterostructure Systems
To overcome some of the intrinsic limitations of pure this compound, such as volume expansion during electrochemical cycling in batteries or limited charge transport, researchers have focused on developing composite and heterostructure materials.
This compound/Carbon Composites
Combining this compound with carbon materials is a widely adopted strategy, particularly for improving the performance of Sb₂S₃ as an anode material in sodium-ion batteries (SIBs). frontiersin.orgfrontiersin.orgnih.gov Carbon materials offer high electrical conductivity, a large specific surface area, and excellent mechanical flexibility, which can effectively address the challenges associated with Sb₂S₃. frontiersin.org
The primary benefits of Sb₂S₃/Carbon composites are:
Volume Expansion Buffering: The carbon component can accommodate the significant volume changes that Sb₂S₃ undergoes during the sodiation/desodiation process, thus preventing pulverization of the electrode and improving cycling stability. frontiersin.orgacs.org
Improved Rate Capability: The synergistic effect between the Sb₂S₃ nanowires and a nitrogen-doped carbon coating has been shown to lead to excellent rate capability and ultrahigh capacity. acs.org
Various forms of carbon have been utilized, including carbon nanotubes, graphene (specifically reduced graphene oxide, rGO), and amorphous carbon coatings derived from biomass or polymers. frontiersin.orgnih.govx-mol.net For instance, Sb₂S₃@C core-shell rods and Sb₂S₃ nanoparticles embedded in amorphous carbon have demonstrated significantly improved electrochemical performance compared to bare Sb₂S₃. frontiersin.orgnih.gov
Ternary Antimony Sulfides (e.g., Cu-Sb-S, Sn-Sb-S)
Incorporating a third element into the this compound system to form ternary compounds is another effective strategy to tailor its properties for specific applications.
Copper Antimony Sulfides (Cu-Sb-S): This system includes several ternary phases such as chalcostibite (CuSbS₂), famatinite (Cu₃SbS₄), and tetrahedrite (Cu₁₂Sb₄S₁₃). chalcogen.ronih.gov These materials are of interest for photovoltaic applications due to their suitable bandgaps, high absorption coefficients, and composition from earth-abundant elements. chalcogen.rorsc.orgsae.org CuSbS₂ is an emerging semiconductor for thin-film solar cells. rsc.orgsae.org The specific phase obtained often depends on the Cu:Sb ratio during synthesis. nih.gov
Tin Antimony Sulfides (Sn-Sb-S): Composites involving tin sulfide (SnS) and this compound have been developed for energy storage. For example, Sb₂S₃@SnS@C nanocomposites with a hollow-tube heterostructure have been designed as anode materials for sodium-ion batteries. acs.org The internal electric field generated at the heterojunction between Sb₂S₃ and SnS promotes electronic transmission and ion diffusion. This, combined with the protective carbon layer and hollow structure, leads to outstanding cycle stability and high rate capability. acs.org
Future Directions and Challenges in Antimony Sulfide Research
Bridging Fundamental Understanding and Practical Applications of Antimony Sulfide (B99878)
A significant challenge in the application of antimony sulfide, particularly in energy storage devices like sodium-ion batteries (SIBs), is the disparity between its high theoretical capacity and its actual performance. Key issues that hinder its practical application include poor structural stability, slow reaction kinetics, low intrinsic electronic and ionic conductivity, and significant volume changes during electrochemical cycling.
To address these limitations, a primary research direction is the development of composite materials. Strategies include:
Forming Heterostructures: Creating composites with other metal sulfides, such as tin sulfide (SnS₂) or iron sulfide (FeS₂), can introduce synergistic effects that accelerate ion transport and mitigate volume expansion. discoveryalert.com.au
Covalent Bonding: Anchoring Sb₂S₃ onto two-dimensional conductive materials, such as Ti₃C₂Tₓ MXene, through strong covalent bonds (e.g., Ti-O-Sb) has been shown to be an effective strategy to improve structural stability and electrochemical kinetics.
Development of Novel Synthesis Pathways for Enhanced this compound Performance
The synthesis method plays a critical role in determining the morphology, crystallinity, and purity of this compound, which in turn dictates its performance. The development of novel and scalable synthesis pathways is a cornerstone of future research. Current methods can be broadly categorized as "bottom-up" chemical syntheses and "top-down" direct processes. nanorh.com
Future efforts are focused on refining these techniques to achieve greater control over the material's properties at the nanoscale:
Morphological Control: Researchers are exploring various synthesis routes like hydrothermal/solvothermal methods, chemical bath deposition (CBD), and electrospinning to produce diverse nanostructures such as nanorods, nanosheets, hollow microspheres, and flower-like architectures. discoveryalert.com.auosti.gov These tailored morphologies can provide shorter ion diffusion paths and more surface area for electrochemical reactions.
Advanced Deposition Techniques: For thin-film applications like solar cells and photodetectors, methods such as atomic layer deposition (ALD), chemical vapor deposition (CVD), and ultrasonic spray pyrolysis are being optimized. rsc.orgrsc.orgacs.org A two-step approach combining thermal evaporation with post-annealing in a sulfur atmosphere is one way to control film thickness and crystallinity. rsc.org Negative-pressure sulfurization has been developed as a method to reduce sulfur vacancy defects in films, leading to improved solar cell performance. nanorh.com
Single-Source Precursors: The use of single-source precursors, such as antimony dithiocarbamate (B8719985) complexes, in solvent-less thermolysis or solvothermal methods offers a pathway to produce mixed metal-antimony-sulfide systems and potentially create kinetically trapped polymorphs that are inaccessible through traditional solid-state reactions. arxiv.orgpv-magazine-usa.com
Surfactant-Free Synthesis: For applications requiring clean nanoparticle surfaces to ensure good electrical contact, such as in certain types of hybrid solar cells, developing synthesis processes like pulsed laser ablation in liquid without the use of surfactants is an important goal. nanorh.comuanl.mx
The table below summarizes some of the synthesis techniques being explored for this compound.
| Synthesis Technique | Target Application | Key Advantages | Research Focus |
| Hydrothermal/Solvothermal | Batteries, Photocatalysis | Good control over morphology (nanorods, spheres) | Creating hierarchical and composite structures. discoveryalert.com.au |
| Chemical Vapor Deposition (CVD) | Solar Cells, Thin Films | High-quality, uniform films | Controlling film thickness and defect density. rsc.org |
| Atomic Layer Deposition (ALD) | Solar Cells, Electronics | Precise thickness control, conformal coating | Creating highly ordered nanostructures. rsc.org |
| Single-Source Precursors | Batteries, Novel Materials | Access to unique phases, lower decomposition temperatures | Alloying and doping of Sb₂S₃. arxiv.org |
| Pulsed Laser Ablation in Liquid | Electronics, Photovoltaics | High purity nanoparticles (surfactant-free) | Optimizing nanoparticle properties for device integration. uanl.mx |
Advanced Characterization for In-Situ and Operando Analysis of this compound Systems
To bridge the gap between fundamental properties and device performance, it is crucial to understand how this compound materials behave under actual operating conditions. Advanced characterization techniques that allow for in-situ (in place) and operando (in operation) analysis are indispensable tools for future research. chinesechemsoc.org These methods provide real-time insights into structural transformations, reaction mechanisms, and degradation pathways.
Key techniques and their applications in Sb₂S₃ research include:
In-situ Transmission Electron Microscopy (TEM): This powerful technique allows for the direct observation of morphological and structural changes during processes like electrochemical sodiation or thermal annealing. osti.govarxiv.org It can reveal how Sb₂S₃ films expand, fracture, or delaminate during battery cycling and how amorphous films crystallize into specific grain structures at elevated temperatures. arxiv.org
In-situ X-ray Diffraction (XRD): By monitoring XRD patterns during annealing or electrochemical cycling, researchers can track the evolution of crystalline phases in real-time. rsc.org This has been used to study the crystallization behavior of Sb₂S₃ on different substrates, revealing how underlying layers can promote or influence crystal growth. rsc.org
Operando Raman and Infrared (IR) Spectroscopy: These vibrational spectroscopy techniques are highly sensitive to changes in chemical bonding and molecular structure. chinesechemsoc.orgresearchgate.net They can be used in operando battery cells to identify intermediate species formed during charge-discharge cycles, track the formation and evolution of the solid-electrolyte interphase (SEI), and monitor electrolyte degradation. researchgate.netjst.go.jp
Correlative and Multimodal Microscopy: Combining techniques like TEM with 4D-STEM (4D-Scanning Transmission Electron Microscopy) and Electron Backscatter Diffraction (EBSD) provides comprehensive information on grain texture, orientation, and phase distribution across different length scales. arxiv.org This correlative approach is crucial for linking nanoscale crystal features to macroscale film properties.
These advanced characterization methods are essential for understanding the complex multi-electron transfer processes in batteries and for identifying the root causes of degradation in both battery and solar cell applications, thereby guiding the rational design of more stable and efficient materials. arxiv.orgchinesechemsoc.org
Exploration of New Application Domains for this compound
While energy storage and photovoltaics are the dominant areas of research for this compound, its unique optoelectronic and chemical properties make it a candidate for a variety of other emerging applications.
Future research is expanding into several novel domains:
Photodetectors and Sensors: this compound and its ternary compounds, like copper this compound (CuSbS₂), are being investigated for use in photodetectors that operate from the visible to the near-infrared range. rsc.orgd-nb.info Furthermore, a unique "wavelength-dependent photovoltaic effect" has been discovered in Sb₂S₃ devices, where the output voltage can be altered by changing the color of the incident light. innovationnewsnetwork.com This phenomenon could be harnessed for new types of light-sensing and imaging applications in fields ranging from consumer electronics to scientific instrumentation. innovationnewsnetwork.com
Thermoelectric Materials: Certain this compound compounds, such as antimony telluride, are known for their ability to convert heat into electricity. Research is exploring the potential of Sb₂S₃-based materials, particularly under high pressure where their band gap can be significantly reduced, for thermoelectric applications. discoveryalert.com.au
Catalysis: this compound powder shows potential as a catalyst in specific chemical reactions, including the production of certain organic compounds. nanorh.com
Quantum Dots: The synthesis of water-soluble Sb₂S₃ quantum dots (QDs) opens up possibilities for applications in near-infrared LEDs and lasers, owing to their strong photoluminescence in this region. d-nb.info The tunable band gap of these QD films also makes them promising for specialized photovoltaic applications. d-nb.info
Other Niche Applications: The properties of this compound lend themselves to other specialized uses, such as in infrared optoelectronics, as a pigment in specialty glasses and ceramics, and as a dopant in other semiconductor materials. discoveryalert.com.aunanorh.com
The exploration of these new domains will diversify the technological relevance of this compound and may uncover new fundamental properties and functionalities.
Q & A
Basic: What established methods are used for synthesizing antimony sulfide (Sb₂S₃) in laboratory settings?
Answer:
this compound is synthesized via:
- Hydrothermal methods : Reaction of SbCl₃ with Na₂S in aqueous solutions under controlled temperature (80–120°C) and pressure .
- Solid-state reactions : Direct combination of elemental antimony and sulfur at elevated temperatures (500–600°C) in inert atmospheres .
- Precipitation : Acidification of sodium thioantimonate (Na₃SbS₃) with HCl to yield Sb₂S₃ .
Validation : Monitor phase purity using XRD and Raman spectroscopy to confirm crystallinity and avoid oxide impurities .
Basic: Which analytical techniques reliably quantify this compound in complex matrices?
Answer:
- Raman spectroscopy with Gaussian-peak fitting : Enables rapid, non-destructive quantification by correlating peak intensity ratios (e.g., Sb-S vibrational modes at ~300 cm⁻¹) with calibrated standards .
- Volumetric titration : Oxidize Sb³⁺ with KMnO₄ or I₂ in acidic media, with endpoint detection via potentiometry .
- Gravimetric analysis : Precipitate Sb₂S₃ with H₂S gas, followed by filtration and ignition to Sb₄O₆ for mass-based calculation .
Advanced: How can experimental design optimize antimony extraction from sulfide minerals via alkaline leaching?
Answer:
- Central Composite Design (CCD) : Vary factors like Na₂S concentration (0.5–2 M), temperature (60–90°C), and particle size (<75 µm) to model leaching efficiency .
- Kinetic studies : Apply the shrinking-core model to differentiate diffusion-controlled (activation energy <20 kJ/mol) and surface-reaction mechanisms .
- Mitigate polysulfide interference : Optimize NaOH concentration (1–2 M) to suppress Sₓ²⁻ formation, which reduces current efficiency by 13% in electrowinning .
Advanced: What factors explain contradictory dissolution kinetics in this compound studies?
Answer:
- Parameter sensitivity : High Na₂S concentrations (>2 M) increase leaching rates but promote polysulfide formation, which passivates surfaces .
- Sparging effects : Introducing N₂ or O₂ during electrowinning alters sulfur speciation (e.g., thiosulfate vs. sulfate) and deposit adhesion .
- Crystallographic orientation : Variations in Sb₂S₃ crystal facets (e.g., (hk0) vs. (001)) affect reactivity due to surface energy differences .
Resolution : Standardize reporting of electrolyte composition, gas sparging, and crystallographic data to reconcile discrepancies .
Basic: What safety protocols are critical when handling this compound in research labs?
Answer:
- Ventilation : Use fume hoods during synthesis or leaching to avoid inhalation of Sb₂S₃ dust or H₂S gas .
- PPE : Wear nitrile gloves and goggles; avoid contact with acids to prevent toxic stibine (SbH₃) generation .
- Waste disposal : Neutralize acidic Sb-containing solutions with lime before disposal to immobilize Sb³⁺ .
Advanced: How to characterize crystallographic orientations in this compound during electrowinning?
Answer:
- XRD pole-figure analysis : Map preferred orientations (e.g., (101) planes) under varying current densities (50–200 A/m²) and temperatures .
- SEM-EBSD : Correlate grain morphology with deposition conditions (e.g., smooth deposits at 25°C vs. dendritic growth at 50°C) .
- Synchrotron X-ray tomography : Resolve real-time structural changes during sulfide dissolution in alkaline media .
Basic: How to distinguish this compound from other metal sulfides chemically?
Answer:
- Selective precipitation : Add H₂S to HCl-acidified samples; Sb₂S₃ forms an orange precipitate insoluble in NH₄OH but soluble in (NH₄)₂S .
- Thermogravimetric analysis (TGA) : Sb₂S₃ decomposes at ~550°C, distinct from FeS₂ (600°C) or CuS (300°C) .
Advanced: What methodologies mitigate sulfur oxyanion interference in antimony electrowinning?
Answer:
- Anodic oxidation : Apply pulsed currents to oxidize S₂O₃²⁻ to SO₄²⁻, which do not inhibit deposition .
- Ion-exchange membranes : Separate anode/cathode compartments to prevent polysulfide migration .
- Additives : Introduce starch or gelatin to adsorb Sₓ²⁻ and improve deposit purity to >99.6% .
Basic: What physicochemical properties of Sb₂S₃ are critical for material science applications?
Answer:
- Optical bandgap : ~1.7 eV, suitable for photovoltaic tandem filters .
- Thermoelectric performance : High Seebeck coefficient (450 µV/K) at 300–500 K .
- Stability : Oxidizes to Sb₂O₃ above 250°C in air, requiring inert atmospheres for high-temperature processing .
Advanced: How to model environmental stability of this compound under varying conditions?
Answer:
- Geochemical modeling (PHREEQC) : Simulate Sb₂S₃ dissolution in groundwater systems using log K values for Sb(OH)₃ and HS⁻ species .
- Accelerated aging tests : Expose Sb₂S₃ to UV/H₂O₂ to assess photooxidation rates and Sb release .
- Column leaching studies : Measure Sb mobility in soil matrices with varying pH (4–9) and organic content .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
